molecular formula C7H3BrF2O2 B1279182 3-Bromo-2,4-difluorobenzoic acid CAS No. 651026-98-1

3-Bromo-2,4-difluorobenzoic acid

Cat. No.: B1279182
CAS No.: 651026-98-1
M. Wt: 237 g/mol
InChI Key: LPHSBCGWEINIHT-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHSBCGWEINIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456972
Record name 3-BROMO-2,4-DIFLUOROBENZOIC ACID
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Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651026-98-1
Record name 3-BROMO-2,4-DIFLUOROBENZOIC ACID
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Record name 3-Bromo-2,4-difluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis protocols for 3-Bromo-2,4-difluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data summaries, and visual representations of the synthesis pathways.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the bromine atom and two fluorine atoms on the benzoic acid core allows for diverse chemical modifications, making it a versatile intermediate. This guide outlines two primary synthesis routes, starting from either 2,4-difluorobenzoic acid or 2,4-difluorobenzonitrile.

Synthesis Protocols

Two principal methods for the synthesis of this compound are detailed below. The first method involves the direct bromination of 2,4-difluorobenzoic acid, followed by a purification step involving esterification to achieve high purity. The second method utilizes 2,4-difluorobenzonitrile as the starting material, which undergoes bromination and subsequent hydrolysis.

This protocol focuses on achieving high purity by mitigating the formation of the di-substituted impurity, 3,5-dibromo-2,4-difluorobenzoic acid.[1] The key steps involve bromination, esterification for purification, and subsequent hydrolysis.

Experimental Protocol:

  • Bromination:

    • In a reaction vessel, add 961g of concentrated sulfuric acid (9.816 mol) and 160g of 2,4-difluorobenzoic acid (1.014 mol).

    • Cool the mixture to 0°C.

    • Slowly add 189.5g of N-bromosuccinimide (1.066 mol) in portions while maintaining the temperature between 20-25°C for 8 hours.

    • Quench the reaction by adding 1283g of water.

    • Filter the precipitate and dry to obtain the crude product.

  • Esterification and Purification:

    • To the crude product, add 640g of methanol (19.97 mol) and reflux the mixture for 5 hours.

    • Remove the solvent by reduced pressure distillation and collect the fraction at 80°C. This step separates the mono-bromo ester from the di-bromo impurity.

  • Hydrolysis and Acidification:

    • Add the purified intermediate to 242g (1.2 mol) of 20% aqueous sodium hydroxide solution and reflux for 10 hours.

    • Acidify the reaction mixture with 540g (1.48 mol) of 10% hydrochloric acid.

    • Filter the resulting precipitate and dry to obtain the final product.

Quantitative Data Summary (Method 1):

ParameterValueReference
Starting Material2,4-Difluorobenzoic acid[1]
Brominating AgentN-bromosuccinimide[1]
Molar Ratio (Brominating Agent:Starting Material)1.05:1[1]
Bromination Temperature20-25°C[1]
Overall Yield80%[1]
Final Purity (HPLC)99.7%[1]
Major Impurity3,5-dibromo-2,4-difluorobenzoic acid[1]

Alternative Brominating Agents (Method 1):

Brominating AgentYieldPurity (HPLC)Dibromide ImpurityReference
Dibromohydantoin77%99.5%2.04% (in crude)[1]

This alternative route is described as a simple, efficient, and environmentally friendly process.[2] It involves the bromination of 2,4-difluorobenzonitrile followed by hydrolysis to yield the desired product.

Experimental Protocol:

  • Bromination:

    • In a suitable reactor, 2,4-difluorobenzonitrile is reacted with a brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate) in the presence of 80% w/w aqueous sulfuric acid.[2]

    • The reaction is carried out for a specified duration to yield 5-bromo-2,4-difluorobenzonitrile.

  • Hydrolysis:

    • The resulting 5-bromo-2,4-difluorobenzonitrile is then hydrolyzed to this compound. The patent suggests this occurs after the initial bromination step within the same process.[2]

Quantitative Data Summary (Method 2):

ParameterValueReference
Starting Material2,4-Difluorobenzonitrile[2]
Purity Range93% to 99%[2]
AdvantageSimple, efficient, environmentally friendly[2]

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Synthesis_Workflow_Method_1 Start 2,4-Difluorobenzoic Acid Bromination Bromination (N-bromosuccinimide, H₂SO₄) Start->Bromination Crude Crude Product (contains dibromo impurity) Bromination->Crude Esterification Esterification (Methanol, Reflux) Crude->Esterification Purification Purification (Distillation) Esterification->Purification Hydrolysis Hydrolysis (NaOH, Reflux) Purification->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification End High-Purity This compound Acidification->End

Caption: Workflow for the synthesis of high-purity this compound from 2,4-difluorobenzoic acid.

Synthesis_Workflow_Method_2 Start 2,4-Difluorobenzonitrile Bromination Bromination (Brominating Agent, H₂SO₄) Start->Bromination Intermediate 5-Bromo-2,4-difluorobenzonitrile Bromination->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis End This compound Hydrolysis->End

Caption: Workflow for the synthesis of this compound from 2,4-difluorobenzonitrile.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of protocol may depend on the desired purity, available starting materials, and scale of production. The method starting from 2,4-difluorobenzoic acid with an intermediate esterification and purification step is particularly advantageous for obtaining a high-purity product suitable for pharmaceutical applications.[1] The alternative route from 2,4-difluorobenzonitrile offers a simpler and potentially more environmentally friendly process.[2] This guide provides the necessary technical details to enable researchers and chemists to reproduce and adapt these methods for their specific needs.

References

Technical Guide: 3-Bromo-2,4-difluorobenzoic Acid (CAS No. 651026-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 651026-98-1 , is a halogenated aromatic carboxylic acid.[1][2][3] This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a pharmaceutical intermediate. The strategic placement of bromine and fluorine atoms on the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the synthesis of complex molecules and the development of novel therapeutic agents. The presence of halogens can enhance lipophilicity and modulate the acidity of the benzoic acid moiety compared to its unsubstituted counterpart.[1]

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 651026-98-1[2][3]
Molecular Formula C₇H₃BrF₂O₂[2]
Molecular Weight 237.00 g/mol [2]
Appearance Off-white to faint cream, slightly claggy powder[1]
Purity Typically ≥95% - 97%[1][2]

Synthesis and Experimental Protocols

General Experimental Protocol: Bromination of 2,4-difluorobenzoic acid

This protocol is adapted from the synthesis of 5-bromo-2,4-difluorobenzoic acid and may require optimization for the synthesis of the 3-bromo isomer.

Materials:

  • 2,4-difluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS) or other suitable brominating agent

  • Methanol or Ethanol (for esterification, if purification requires it)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (for hydrolysis)

  • Hydrochloric Acid (HCl) (for acidification)

  • Appropriate organic solvents for extraction (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • Bromination:

    • In a reaction vessel, dissolve 2,4-difluorobenzoic acid in concentrated sulfuric acid.

    • Cool the mixture to a suitable temperature (e.g., 0-5 °C).

    • Slowly add the brominating agent (e.g., N-Bromosuccinimide) in portions, maintaining the temperature.

    • Allow the reaction to stir at a controlled temperature for several hours until completion, monitored by a suitable technique like TLC or LC-MS.

    • Upon completion, the reaction mixture is quenched by carefully pouring it over ice water.

    • The crude product precipitates and is collected by filtration, then washed with water.

  • Purification (optional, via esterification-hydrolysis):

    • The crude product, which may contain a mixture of isomers, can be purified by esterification. The crude acid is refluxed with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.

    • The resulting mixture of esters can be separated by distillation or chromatography.

    • The purified ester of this compound is then hydrolyzed back to the carboxylic acid by heating with an aqueous base (e.g., NaOH).

    • After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the pure this compound.

    • The purified product is collected by filtration, washed with water, and dried.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification (Optional) 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid Reaction Reaction 2,4-Difluorobenzoic Acid->Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Crude Product Crude Product Reaction->Crude Product Esterification Esterification Crude Product->Esterification Separation of Isomers Separation of Isomers Esterification->Separation of Isomers Hydrolysis Hydrolysis Separation of Isomers->Hydrolysis Pure this compound Pure this compound Hydrolysis->Pure this compound

A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Development

Halogenated benzoic acids, particularly those containing fluorine, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.

While specific drug candidates synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are found in various biologically active compounds. The bromine atom serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular architectures. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, further expanding its synthetic utility.

The general importance of similar fluorinated benzoic acids is highlighted by their use in the synthesis of:

  • Enzalutamide and Venclexta: Key raw materials for these anticancer drugs include bromofluorobenzoic acid derivatives.[4]

  • GPR119 agonists and NaV1.7 inhibitors: 2-Bromo-4,5-difluorobenzoic acid is a key component in the synthesis of these therapeutic agents.[5]

  • Dopaminergic stabilizers: 4-Bromo-2,5-difluorobenzoic acid has shown potential in treating central nervous system disorders.[6]

Given these examples, it is highly probable that this compound serves as a crucial intermediate in the discovery and development of new chemical entities targeting a wide range of diseases.

Potential Synthetic Utility in Medicinal Chemistry:

G cluster_reactions Chemical Transformations This compound This compound Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) This compound->Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Br moiety Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation COOH moiety Esterification Esterification This compound->Esterification COOH moiety Complex Molecular Scaffolds Complex Molecular Scaffolds Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)->Complex Molecular Scaffolds Amide Bond Formation->Complex Molecular Scaffolds Esterification->Complex Molecular Scaffolds Drug Candidates Drug Candidates Complex Molecular Scaffolds->Drug Candidates

Synthetic utility of this compound in the generation of drug candidates.

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly implicates this compound or its immediate derivatives in the modulation of a particular signaling pathway. The utility of this compound is primarily as a synthetic intermediate, and the biological activity of the final molecules will depend on the overall structure into which this building block is incorporated.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined structure and the reactivity of its functional groups make it a valuable tool for synthetic chemists. While detailed public information on its direct biological activity or specific synthetic protocols is limited, its utility can be inferred from the broad applications of structurally related compounds. Further research and publication of its use in specific synthetic campaigns will undoubtedly provide a clearer picture of the full potential of this versatile building block.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 3-Bromo-2,4-difluorobenzoic acid, a key building block in modern medicinal chemistry and materials science. This document summarizes essential quantitative data, outlines relevant experimental protocols, and presents logical workflows to assist researchers in its application and analysis.

Core Physicochemical Data

The following tables provide a consolidated summary of the key physicochemical properties of this compound (CAS RN: 651026-98-1). These values are critical for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValue
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance Off-white to faint cream, slightly claggy powder
Melting Point 132-134 °C
Boiling Point 288.8 ± 40.0 °C (Predicted)
Density 1.872 ± 0.06 g/cm³ (Predicted)
pKa 2.82 ± 0.10 (Predicted)[1][2]
Storage Temperature Room Temperature, Sealed in dry conditions[1][2]

Spectral Data Summary

Spectroscopy TypeData Highlights
¹H NMR The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the bromine and fluorine substituents, as well as the carboxylic acid group.
¹³C NMR The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being significantly affected by the electronegative halogen substituents and the carboxylic acid group.
Mass Spec. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key feature for identifying the presence of this halogen in the molecule.
IR The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F and C-Br stretches, as well as aromatic C-H and C=C vibrations.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are methodologies for determining key properties of this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[3]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a height of 1-2 mm.[4][5] The tube is then gently tapped to pack the sample at the bottom.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[3]

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[6]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution. For an aromatic carboxylic acid like this compound, this value is critical for predicting its ionization state at different pH values.

Method: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[7]

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it influences absorption and bioavailability.[8] Both kinetic and thermodynamic solubility can be determined.

Method: Equilibrium (Thermodynamic) Solubility Assay

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a specific volume of the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).[9]

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[9]

  • Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.[9]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] The measured concentration represents the equilibrium solubility.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_physchem Physicochemical Property Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point Determination characterization->mp pka pKa Determination characterization->pka solubility Solubility Assessment characterization->solubility stability Stability Studies characterization->stability data_analysis Data Compilation and Analysis mp->data_analysis pka->data_analysis solubility->data_analysis stability->data_analysis report Technical Data Sheet data_analysis->report

Workflow for Synthesis and Physicochemical Analysis.

property_relationship cluster_properties Core Physicochemical Properties cluster_applications Impact on Applications compound This compound (C₇H₃BrF₂O₂) pka pKa (Acidity) compound->pka solubility Solubility compound->solubility melting_point Melting Point (Purity/Stability) compound->melting_point lipophilicity Lipophilicity (LogP) compound->lipophilicity absorption Biological Absorption pka->absorption reactivity Chemical Reactivity pka->reactivity solubility->absorption formulation Pharmaceutical Formulation solubility->formulation melting_point->formulation lipophilicity->absorption

Interrelation of Properties and Applications.

References

Spectroscopic Analysis of Bromo-Difluorobenzoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectral Data for Bromo-Fluorobenzoic Acid Isomers

Comprehensive experimental spectral data for 3-Bromo-2,4-difluorobenzoic acid could not be located in the searched databases. As an alternative, the following tables summarize the available spectral data for closely related isomers to provide a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
8.34m-Ar-HCDCl₃[1]
8.07m-Ar-HCDCl₃[1]
7.23m-Ar-HCDCl₃[1]

Table 2: ¹³C NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignmentSolvent
170.2-C=OCDCl₃[1]
162.7d, J = 256.2C-FCDCl₃[1]
136.1d, J = 1.7Ar-CCDCl₃[1]
131.5d, J = 8.8Ar-CCDCl₃[1]
126.7d, J = 3.5Ar-CCDCl₃[1]
116.7d, J = 23.1Ar-CCDCl₃[1]
109.5d, J = 21.8C-BrCDCl₃[1]

Table 3: ¹⁹F NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolvent
-98.11tdJ = 7.2, 5.2CDCl₃[1]

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands for Related Benzoic Acid Derivatives

CompoundWavenumber (cm⁻¹)Assignment
3-Bromobenzoic acidNot specifiedC=O stretch, O-H stretch, C-Br stretch
2-amino-5-bromobenzoic acid1655C=O stretch[2]

Note: Specific peak values for 3-Bromobenzoic acid were not available in the provided search results, but the characteristic absorptions are listed.

Mass Spectrometry (MS) Data

Table 5: Mass Spectrometry Data for Bromo-Fluorobenzoic Acid Isomers

CompoundIonization Modem/zAssignment
3-Bromo-4-fluorobenzoic acidESI-216.8[M-H]⁻[1]
4-Bromo-2-fluorobenzoic acidGC-MS218, 220M⁺, [M+2]⁺
3-Bromobenzoic acidEI122[M]⁺

Note: The presence of bromine results in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • 5-25 mg of the solid sample for ¹H NMR; 50-100 mg for ¹³C NMR.[3]

  • 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • 5 mm NMR tubes.[3]

  • Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent inside a clean, dry vial.[3]

  • Transfer: Transfer the solution into an NMR tube.

  • Instrumentation:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

    • If applicable, acquire a ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3] Calibrate the chemical shifts using the solvent peak or an internal standard like TMS.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

  • Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[3]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode. For benzoic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.[3]

    • Analyze the isotopic pattern to confirm the presence of bromine.[3]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Information (Functional Groups, Connectivity) NMR->Structure_Elucidation IR->Structure_Elucidation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure MW_Confirmation->Final_Structure

Caption: A logical workflow for the spectroscopic analysis of a synthesized organic compound.

References

Solubility of 3-Bromo-2,4-difluorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 3-Bromo-2,4-difluorobenzoic acid in organic solvents. A comprehensive search for quantitative solubility data for this specific compound (CAS No. 651026-98-1) did not yield specific numerical values within publicly available scientific literature and databases. This indicates a significant data gap for this particular substituted benzoic acid.

In light of this, the guide provides two key resources for researchers:

  • A compilation of solubility data for structurally analogous compounds. This information can offer qualitative insights into the potential solubility characteristics of this compound in various organic solvents.

  • A detailed, best-practice experimental protocol for determining the thermodynamic solubility of a solid organic compound. This protocol is based on the widely accepted equilibrium shake-flask method, providing a reliable framework for researchers to generate their own solubility data.

This guide is intended to be a valuable resource for scientists working with this compound, enabling them to make informed decisions regarding solvent selection and to rigorously determine its solubility profile for applications in drug development and chemical synthesis.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been found in surveyed chemical literature and databases.

Solubility of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the available solubility data for other brominated and fluorinated benzoic acid derivatives. It is crucial to note that these values are for structurally related, but not identical, compounds. The solubility of this compound may differ significantly based on the specific positions of the halogen substituents and their combined electronic and steric effects.

Compound NameCAS NumberSolventSolubilityTemperature (°C)
3-Bromobenzoic acid585-76-2Methanol50 mg/mLNot Specified
4-Bromo-2,6-difluorobenzoic acid183065-68-1MethanolSolubleNot Specified

This table is intended for qualitative comparison only. Researchers should determine the solubility of this compound experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the steps for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as this compound, in an organic solvent. The shake-flask method is considered the gold standard for its reliability and accuracy.[1]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment
  • Analyte: this compound (solid, high purity)

  • Solvents: High-purity organic solvents of interest (e.g., methanol, ethanol, acetone, tetrahydrofuran, dimethyl sulfoxide)

  • Apparatus:

    • Analytical balance

    • Glass vials or flasks with screw caps or stoppers

    • Orbital shaker or wrist-action shaker, preferably with temperature control

    • Constant temperature bath or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

    • Volumetric flasks and pipettes

  • Analytical Instrumentation (select one):

    • UV-Vis Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (this compound) prep2 Add known volume of organic solvent prep1->prep2 into vial equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 sep3 Filter supernatant (syringe filter) sep2->sep3 an1 Prepare dilutions sep3->an1 an2 Analyze via HPLC or UV-Vis an1->an2 an3 Calculate concentration (Solubility) an2->an3

References

An In-depth Technical Guide on the Crystal Structure of Halogenated Benzoic Acids: A Case Study on 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the specific crystal structure of 3-Bromo-2,4-difluorobenzoic acid in publicly available databases did not yield definitive crystallographic data. Therefore, this guide provides a comprehensive analysis of the closely related and structurally significant compound, 3-Bromobenzoic acid , for which detailed crystallographic information is available. This document serves as an illustrative technical guide on the principles and data presentation relevant to the crystallographic study of halogenated benzoic acids.

Introduction

3-Bromobenzoic acid is an aromatic carboxylic acid that serves as a vital building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] The presence of both a carboxylic acid group and a bromine substituent on the benzene ring allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting its physical properties, reactivity, and potential interactions in a biological or material context. This guide presents a detailed overview of the crystal structure of 3-Bromobenzoic acid, including its synthesis, crystallization, and crystallographic analysis.

Physicochemical Properties

A summary of the core physicochemical properties of 3-Bromobenzoic acid is provided in the table below.

PropertyValue
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
CAS Number585-76-2
AppearanceWhite to pale yellow crystalline powder
Melting Point155-158 °C
SolubilitySoluble in ethanol, ether, acetone, and hot water; slightly soluble in cold water.
pKa3.86 (at 25 °C)

Data sourced from various chemical suppliers and databases.[1]

Synthesis and Crystallization

The synthesis of 3-Bromobenzoic acid can be achieved through several methods. A common and reliable approach is the oxidation of 3-bromotoluene.

3.1. Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene [1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromotoluene, potassium hydroxide, and water.

  • Heating: Heat the mixture to its boiling point.

  • Oxidation: Slowly add potassium permanganate to the boiling mixture.

  • Reflux: After the addition of potassium permanganate is complete, maintain the reflux for 4 hours.

  • Work-up: After cooling, filter the reaction mixture to remove manganese dioxide.

  • Acidification: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 3-bromobenzoic acid.

  • Purification: Collect the crude product by filtration. For further purification, dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., ethanol and aqueous ammonia), followed by re-acidification with hydrochloric acid.

  • Final Product: Filter the purified product and wash with cold water to obtain crystalline 3-bromobenzoic acid.

3.2. Recrystallization for Single Crystal Growth [4]

High-quality single crystals suitable for X-ray diffraction can be obtained through careful recrystallization.

  • Solvent Selection: Water is a common and effective solvent for the recrystallization of 3-Bromobenzoic acid, as it is highly soluble in hot water and poorly soluble in cold water.

  • Dissolution: Place the crude 3-Bromobenzoic acid in an Erlenmeyer flask. Add a minimal amount of boiling water to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a pre-heated funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of ice-cold water.

  • Drying: The crystals are dried under vacuum or in a desiccator.

G Synthesis and Purification Workflow of 3-Bromobenzoic Acid cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start 3-Bromotoluene oxidation Oxidation with KMnO4 in KOH(aq) start->oxidation reflux Reflux for 4 hours oxidation->reflux filtration1 Filtration (remove MnO2) reflux->filtration1 acidification Acidification (e.g., HCl) filtration1->acidification crude_product Crude 3-Bromobenzoic Acid acidification->crude_product dissolution Dissolve in hot water crude_product->dissolution hot_filtration Hot Gravity Filtration (optional, with charcoal) dissolution->hot_filtration optional cooling Slow cooling to room temperature, then ice bath dissolution->cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with ice-cold water vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure 3-Bromobenzoic Acid Crystals drying->pure_crystals

Caption: Workflow for the synthesis and purification of 3-Bromobenzoic acid.

Crystal Structure Analysis

The crystal structure of 3-Bromobenzoic acid has been determined by single-crystal X-ray diffraction. A redetermination of the structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1446325 .[5]

4.1. Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a general protocol for single-crystal X-ray diffraction analysis of a small organic molecule like 3-Bromobenzoic acid.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (e.g., 200 K) using a specific X-ray source (e.g., Mo Kα radiation).[5] The diffractometer collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

G Single-Crystal X-ray Diffraction Workflow crystal_growth Single Crystal Growth crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure and Validation structure_refinement->final_structure

Caption: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.

4.2. Crystallographic Data for 3-Bromobenzoic Acid

The following table summarizes the crystallographic data for 3-Bromobenzoic acid from the redetermined structure.[5]

ParameterValue
CCDC Deposition No.1446325
Empirical FormulaC₇H₅BrO₂
Formula Weight201.02
Temperature200 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
a5.9989(5) Å
b4.7064(4) Å
c25.149(2) Å
β92.283(4)°
Volume709.02(10) ų
Z4
Calculated Density1.882 Mg/m³

4.3. Selected Bond Lengths and Angles

The table below presents selected intramolecular bond lengths and angles for 3-Bromobenzoic acid.

Bond/AngleLength (Å) / Angle (°)
C-Br1.892(3)
C-C (aromatic)1.378(5) - 1.396(5)
C-C(arboxylic)1.490(5)
C=O1.258(4)
C-OH1.309(4)
C-C-C (ring)118.6(3) - 121.6(3)
O=C-OH122.5(3)

Data extracted from the CIF file corresponding to CCDC 1446325.[5]

Molecular Packing and Intermolecular Interactions

In the solid state, 3-Bromobenzoic acid molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. These dimers are a common structural motif for carboxylic acids. The O-H···O hydrogen bonds are a dominant feature in the crystal packing. Further intermolecular interactions, such as C-H···O contacts and potentially weak halogen bonding, contribute to the overall stability of the three-dimensional crystal lattice.

G Intermolecular Interactions in 3-Bromobenzoic Acid Crystal cluster_dimer Centrosymmetric Dimer cluster_packing Crystal Packing molA 3-Bromobenzoic Acid (Molecule A) h_bond O-H...O Hydrogen Bonds molA->h_bond molB 3-Bromobenzoic Acid (Molecule B) h_bond->molB dimer Hydrogen-Bonded Dimer ch_o C-H...O Interactions dimer->ch_o link dimers halogen_bond Weak Halogen Bonding (Br...O/Br) dimer->halogen_bond contribute to packing stacking π-π Stacking dimer->stacking stabilize layers

Caption: A conceptual diagram illustrating the key intermolecular interactions governing the crystal packing of 3-Bromobenzoic acid.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallization, and crystal structure of 3-Bromobenzoic acid, serving as a representative example for halogenated benzoic acids. The presented data, including crystallographic parameters, bond lengths, and angles, offer valuable insights for researchers and drug development professionals. The experimental protocols and workflows outlined herein provide a practical framework for the preparation and structural characterization of similar compounds. While the crystal structure of this compound remains to be publicly reported, the methodologies and principles discussed in this guide are directly applicable to its future study.

References

A Technical Guide to 3-Bromo-2,4-difluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction

3-Bromo-2,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts specific reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a focus on its role in the development of innovative drug candidates. The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable intermediate for medicinal chemists.[1]

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale development projects. The purity of the commercially available product is typically high, often exceeding 96-97%.

A summary of the key physicochemical properties and supplier information for this compound (CAS Number: 651026-98-1) is presented in the table below.

PropertyValueSource
CAS Number 651026-98-1[1][2][3]
Molecular Formula C₇H₃BrF₂O₂[1][2][3]
Molecular Weight 237.00 g/mol [1][2][3]
Purity ≥95% to 97%[1][3]
Appearance Off-white to faint cream, slightly claggy powder or solid[1]
MDL Number MFCD09261257[2][3]

Table 1: Physicochemical Properties and Supplier Information for this compound.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation. This method provides a regioselective route to the desired product. The following is a representative experimental protocol adapted from general procedures for the lithiation and carboxylation of aryl halides.

Reaction Scheme:

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of LDA: A solution of lithium diisopropylamide (LDA) is added dropwise to the stirred THF via the dropping funnel, maintaining the temperature at -78 °C.

  • Addition of the Starting Material: 1-Bromo-2,4-difluorobenzene, dissolved in a small amount of anhydrous THF, is then added dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

  • Carboxylation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice in a separate flask. The dry ice should be in large excess to ensure complete carboxylation and to maintain a low temperature.

  • Quenching and Work-up: After the addition is complete, the mixture is allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is then acidified to a pH of approximately 2 with 1 M hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.

Application in Drug Discovery: A Building Block for PTP-MEG2 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors for Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2). PTP-MEG2 has been identified as a negative regulator of the insulin signaling pathway.[4] By inhibiting PTP-MEG2, it is possible to enhance insulin sensitivity, making it a promising therapeutic target for the treatment of type 2 diabetes.[4][5]

The synthesis of potent and selective PTP-MEG2 inhibitors often involves the use of this compound to construct the core scaffold of the inhibitor molecule. The bromo- and fluoro-substituents on the benzoic acid ring provide handles for further chemical modifications and contribute to the overall pharmacological profile of the final compound.

PTP-MEG2 Signaling Pathway and its Inhibition

PTP-MEG2 exerts its negative regulatory effect on the insulin signaling pathway by dephosphorylating key components, thereby attenuating the downstream signals that lead to glucose uptake and utilization. The following diagram illustrates the simplified insulin signaling pathway and the role of PTP-MEG2.

PTP_MEG2_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR Phosphorylated IR (Active) Insulin_Receptor->p_IR Autophosphorylation p_IRS Phosphorylated IRS p_IR->p_IRS Phosphorylates IRS IRS Proteins PI3K PI3K p_IRS->PI3K Activates p_Akt Phosphorylated Akt (Active) PI3K->p_Akt Activates Akt Akt/PKB GLUT4 GLUT4 Translocation to Membrane p_Akt->GLUT4 Promotes Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake PTP_MEG2 PTP-MEG2 PTP_MEG2->p_IR Dephosphorylates Inhibitor PTP-MEG2 Inhibitor (derived from This compound) Inhibitor->PTP_MEG2 Inhibits PTP_MEG2_Inhibitor_Synthesis_Workflow Start This compound (Starting Material) Activation Carboxylic Acid Activation (e.g., with SOCl₂ or HATU) Start->Activation Amide_Coupling Amide Bond Formation with an Amine Building Block Activation->Amide_Coupling Intermediate Brominated Intermediate Amide_Coupling->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) using the Bromine Handle Intermediate->Coupling Final_Product Final PTP-MEG2 Inhibitor Coupling->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Activity Assay (PTP-MEG2 Inhibition) Characterization->Bio_Assay

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 3-Bromo-2,4-difluorobenzoic acid (CAS No. 651026-98-1). The information is intended to support its safe use in research and development, particularly in the fields of medicinal chemistry and pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The strategic placement of bromine and fluorine atoms on the benzoic acid ring imparts unique chemical properties that make it a valuable building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 651026-98-1
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Melting Point 132-134 °C
Boiling Point 288.8 ± 40.0 °C (Predicted)
Density 1.872 ± 0.06 g/cm³ (Predicted)
pKa 2.82 ± 0.10 (Predicted)
Storage Temperature Room Temperature, Sealed in Dry Conditions

Safety and Hazard Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

Table 2: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk of exposure, the following precautionary measures and personal protective equipment are recommended.

Table 3: Recommended Handling and Protective Measures

PrecautionDescription
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
General Hygiene Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires. Firefighters should wear self-contained breathing apparatus.

Handling and Storage

Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are not widely published in peer-reviewed journals, its structural similarity to other halogenated benzoic acids suggests its utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The bromine atom provides a reactive site for cross-coupling reactions, while the carboxylic acid group can be readily converted to amides, esters, and other functional groups.

A plausible synthetic application involves its use as a building block for more complex molecules. The general workflow for such a synthesis is outlined below.

experimental_workflow reagents Starting Materials: - this compound - Coupling Partner reaction_step Reaction: - Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) - Amide bond formation reagents->reaction_step workup Work-up: - Extraction - Washing reaction_step->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis product Final Product analysis->product

Caption: A generalized experimental workflow for the use of this compound in a cross-coupling or amide formation reaction.

Toxicological and Ecological Information

Logical Relationships in Safety Assessment

The process of assessing and mitigating the risks associated with handling this compound follows a logical progression from hazard identification to the implementation of control measures.

safety_assessment_flowchart hazard_id Hazard Identification (Skin/Eye/Respiratory Irritant) risk_assessment Risk Assessment (Evaluate potential for exposure) hazard_id->risk_assessment control_measures Implementation of Control Measures risk_assessment->control_measures ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control_measures->ppe engineering_controls Engineering Controls (Fume Hood) control_measures->engineering_controls safe_handling Safe Handling and Storage Procedures control_measures->safe_handling emergency_prep Emergency Preparedness (First Aid, Spill Kit) control_measures->emergency_prep

Caption: A flowchart illustrating the logical steps in the safety assessment and handling of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use and adhere to all institutional and governmental safety regulations.

An In-depth Technical Guide on the Reactivity of the Carboxylic Acid Group in 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 3-Bromo-2,4-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The document details the experimental protocols for common transformations of the carboxylic acid moiety, including conversion to acyl chloride, esterification, amide bond formation, and reduction to the corresponding benzyl alcohol. Quantitative data for these reactions are presented in structured tables for clear comparison. Furthermore, this guide illustrates the application of this versatile building block in the context of drug discovery, particularly in the synthesis of protein tyrosine phosphatase (PTP) inhibitors, and provides diagrams to visualize the experimental workflows and a relevant signaling pathway.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry due to its unique substitution pattern. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring influences the reactivity of the carboxylic acid group and provides a handle for further functionalization through cross-coupling reactions. Understanding the reactivity of the carboxylic acid is crucial for its effective utilization in the synthesis of complex molecular architectures, including biologically active compounds. This guide will focus on the key reactions of the carboxylic acid group, providing detailed methodologies and quantitative data to aid researchers in their synthetic endeavors.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo a variety of transformations to yield important derivatives such as acyl chlorides, esters, amides, and alcohols. The electron-withdrawing nature of the fluorine substituents is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Conversion to Acyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a common first step for the synthesis of esters and amides. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.

Experimental Protocol: Synthesis of 3-Bromo-2,4-difluorobenzoyl chloride

To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (1.5-2.0 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Bromo-2,4-difluorobenzoyl chloride, which can often be used in the next step without further purification.

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Acyl Chloride FormationThionyl chloride, cat. DMFTolueneReflux2-4>90
Esterification

Esterification of this compound can be achieved through several methods, including Fischer esterification under acidic conditions or by reacting the corresponding acyl chloride with an alcohol.

Experimental Protocol: Synthesis of Methyl 3-Bromo-2,4-difluorobenzoate (Fischer Esterification)

This compound (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added carefully. The mixture is then heated to reflux and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester.

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Fischer EsterificationMethanol, cat. H₂SO₄MethanolReflux4-8~85-95
Amide Bond Formation

The synthesis of amides from this compound is a critical transformation in drug discovery. This can be accomplished by reacting the acyl chloride with an amine or by using modern coupling reagents that facilitate the direct condensation of the carboxylic acid and an amine.

Experimental Protocol: Amide Coupling using HATU

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM, is added HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq). The mixture is cooled to 0 °C, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Amide CouplingAmine, HATU, DIPEADMF or DCM0 to RT2-12>80
Reduction to Benzyl Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of (3-Bromo-2,4-difluorophenyl)methanol

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired benzyl alcohol. It is important to note that LiAlH₄ can potentially reduce the aryl bromide, although this is generally a slower reaction.[1]

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
ReductionLiAlH₄THF0 to Reflux2-6~70-85

Visualization of Workflows and Pathways

Experimental Workflow for Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis of an amide derivative from this compound.

G A This compound B Dissolve in Anhydrous Solvent (e.g., DMF) A->B C Add Amine and HATU B->C D Cool to 0 °C C->D E Add DIPEA D->E F Stir at Room Temperature E->F G Work-up (Aqueous Wash) F->G H Purification (Chromatography) G->H I Final Amide Product H->I

Amide synthesis workflow.
General Reactivity Pathway

This diagram shows the primary transformations of the carboxylic acid group of this compound.

G cluster_0 Reactivity of this compound A This compound B 3-Bromo-2,4-difluorobenzoyl Chloride A->B SOCl₂ C 3-Bromo-2,4-difluorobenzoate Ester A->C R'OH, H⁺ D 3-Bromo-2,4-difluorobenzamide A->D R'₂NH, Coupling Agent E (3-Bromo-2,4-difluorophenyl)methanol A->E LiAlH₄ B->C R'OH B->D R'₂NH

Reactions of the carboxylic acid group.
Role in PTP-MEG2 Inhibition Signaling Pathway

3-Bromo-4-fluorobenzoic acid is a known intermediate in the synthesis of inhibitors of Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2).[2] PTP-MEG2 is a negative regulator of insulin signaling. By inhibiting PTP-MEG2, the insulin signaling pathway is enhanced, making it a potential therapeutic target for type 2 diabetes. The following diagram illustrates this simplified signaling concept.

G Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS (phosphorylated) InsulinReceptor->IRS activates Signaling Downstream Signaling IRS->Signaling GlucoseUptake Glucose Uptake Signaling->GlucoseUptake PTPMEG2 PTP-MEG2 PTPMEG2->IRS dephosphorylates Inhibitor Inhibitor (derived from 3-Bromo-4-fluorobenzoic acid) Inhibitor->PTPMEG2 inhibits

PTP-MEG2 inhibition pathway.

Conclusion

This compound is a highly versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The carboxylic acid group can be readily transformed into a variety of other functional groups, including acyl chlorides, esters, amides, and alcohols, using well-established synthetic protocols. The methodologies and data presented in this guide provide a valuable resource for researchers, enabling the efficient and predictable synthesis of complex molecules. The role of this compound in the development of PTP-MEG2 inhibitors highlights its significance in addressing important therapeutic areas such as type 2 diabetes. Further exploration of the reactivity of this and related fluorinated benzoic acids will undoubtedly continue to fuel innovation in drug discovery and development.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 3-bromo-2,4-difluorobenzoic acid. Due to the highly substituted and deactivated nature of this aromatic ring, this document synthesizes established principles of physical organic chemistry to predict reaction behavior, in the absence of extensive direct experimental literature on this specific substrate.

Introduction to Electrophilic Aromatic Substitution on Highly Substituted Benzene Rings

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds.[1] The reaction proceeds via the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Subsequent deprotonation re-establishes aromaticity, resulting in the substitution of a hydrogen atom with the electrophile.[1]

The reactivity and regioselectivity of EAS reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. This is crucial for predicting the outcome of reactions on molecules such as this compound, which bears multiple substituents with competing electronic effects.

Analysis of Substituent Effects in this compound

The regiochemical outcome of an electrophilic attack on this compound is determined by the interplay of the directing effects of the three different substituents: a carboxylic acid group, two fluorine atoms, and a bromine atom.

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (C5).

  • Fluorine (-F): As halogens, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. In this molecule, the fluorine at C2 directs to C3 (occupied) and C5. The fluorine at C4 directs to C3 (occupied) and C5.

  • Bromine (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-directing group. The inductive withdrawal of electrons deactivates the ring, while resonance donation directs incoming electrophiles to the ortho and para positions. The bromine at C3 directs to C2 (occupied) and C4 (occupied) and C6.

Consolidated Directing Effects:

When considering the combined influence of all substituents, the potential sites for electrophilic attack are C5 and C6.

  • Position C5: This position is meta to the strongly meta-directing carboxylic acid group. It is also para to the C2-fluoro group and ortho to the C4-fluoro group, both of which direct to this position.

  • Position C6: This position is ortho to the carboxylic acid group (disfavored) and para to the C3-bromo group.

Therefore, the C5 position is the most likely site for electrophilic aromatic substitution on this compound, as it is the position most favored by the combined directing effects of the substituents. The strong meta-directing effect of the carboxylic acid and the concurring ortho- and para-directing effects of the two fluorine atoms converge on this position. The ring is, however, expected to be highly deactivated, requiring harsh reaction conditions.

Caption: Predicted regioselectivity of EAS on this compound.

Key Electrophilic Aromatic Substitution Reactions

Due to the highly deactivated nature of the substrate, forcing conditions are likely necessary for these reactions to proceed.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring.[2] The typical reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2]

Predicted Outcome: The major product is expected to be 3-Bromo-2,4-difluoro-5-nitrobenzoic acid .

ReactantReagentsMajor ProductPredicted Yield
This compoundConc. HNO₃, Conc. H₂SO₄3-Bromo-2,4-difluoro-5-nitrobenzoic acidLow to Moderate

Experimental Protocol (Proposed):

  • To a stirred solution of this compound in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for several hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity.[3]

Predicted Outcome: Bromination is expected to yield 3,5-Dibromo-2,4-difluorobenzoic acid .

ReactantReagentsMajor ProductPredicted Yield
This compoundBr₂, FeBr₃3,5-Dibromo-2,4-difluorobenzoic acidLow to Moderate

Experimental Protocol (Proposed):

  • To a solution of this compound in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), a catalytic amount of iron(III) bromide is added.

  • Elemental bromine is added dropwise, and the mixture is stirred at room temperature or with gentle heating.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction is quenched with an aqueous solution of sodium bisulfite to remove excess bromine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).[2] The electrophile is sulfur trioxide (SO₃).

Predicted Outcome: The major product is expected to be 5-Bromo-2,4-difluoro-3-sulfobenzoic acid .

ReactantReagentsMajor ProductPredicted Yield
This compoundFuming H₂SO₄ (oleum)5-Bromo-2,4-difluoro-3-sulfobenzoic acidModerate

Experimental Protocol (Proposed):

  • This compound is added portion-wise to fuming sulfuric acid at room temperature with vigorous stirring.

  • The mixture is heated to a specified temperature (e.g., 100-120 °C) and maintained for several hours.

  • The reaction progress is monitored by taking aliquots, quenching with water, and analyzing by HPLC.

  • Upon completion, the reaction mixture is cooled and carefully poured onto ice.

  • The precipitated product is collected by filtration, washed with a small amount of cold concentrated HCl to reduce solubility, and dried.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions involve the introduction of an alkyl (alkylation) or acyl (acylation) group.[4] These reactions are catalyzed by strong Lewis acids, such as AlCl₃.[5] However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a carboxylic acid group.[6] The Lewis acid catalyst tends to complex with the lone pairs on the oxygen atoms of the carboxylic acid, further deactivating the ring and rendering the reaction infeasible.

Therefore, Friedel-Crafts alkylation and acylation are not expected to proceed on this compound under standard conditions.

General Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing an electrophilic aromatic substitution reaction on a highly substituted aromatic substrate.

G Start Start: Substrate & Reagents Reaction Reaction Setup: - Inert atmosphere (if needed) - Temperature control - Stirring Start->Reaction 1. Combine Monitoring Reaction Monitoring: - TLC - LC-MS - GC-MS Reaction->Monitoring 2. Monitor Progress Workup Aqueous Workup: - Quenching - Extraction - Washing Monitoring->Workup 3. Upon Completion Purification Purification: - Recrystallization - Column Chromatography Workup->Purification 4. Isolate Crude Product Analysis Product Characterization: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - IR Spectroscopy - Melting Point Purification->Analysis 5. Purify End Final Product Analysis->End 6. Confirm Structure

Caption: General workflow for electrophilic aromatic substitution experiments.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant challenge due to the cumulative deactivating effects of its substituents. Theoretical analysis strongly suggests that any substitution will occur at the C5 position. Successful functionalization via reactions like nitration, halogenation, and sulfonation will likely require forcing conditions. Friedel-Crafts reactions are not expected to be viable. The protocols and predictions outlined in this guide provide a solid foundation for researchers and drug development professionals exploring the derivatization of this and similarly complex aromatic scaffolds. All proposed experimental work should be conducted with appropriate safety precautions and careful monitoring.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. This methodology is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 3-Bromo-2,4-difluorobenzoic acid with various boronic acids. While specific literature on this exact substrate is limited, the following protocols are based on established methods for structurally similar aryl bromides, such as 3-bromobenzoic acid.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[1][2]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (boronic acid) is transferred to the palladium center.[1][2]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes various reported conditions for the Suzuki coupling of related bromobenzoic acids. These conditions can serve as a starting point for the optimization of the coupling of this compound.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O (4:1)10012-24HighA common and robust set of conditions.[3]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95Often provides high yields for challenging substrates.[4]
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295Effective for a range of aryl bromides.[4]
4[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORoom Temp1.599A green and highly efficient aqueous method.[1]
5Pd/C (10)-K₂CO₃Ethanol/H₂ORoom Temp0.5HighHeterogeneous catalyst allowing for easier product purification.[4]

Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄ in Dioxane/Water

This protocol is a widely used and generally reliable method for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Attach a condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Suzuki Coupling at Room Temperature

This protocol is an environmentally friendly and highly efficient method that proceeds in water at ambient temperature.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.[1]

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

  • Monitor the reaction by TLC. Upon completion, the product may precipitate out of the aqueous solution.

  • Filter the precipitate and wash thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X (Ln) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Amide Bond Formation with 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two electron-withdrawing fluorine atoms on a benzoic acid core, provides a versatile scaffold for the synthesis of novel compounds. The bromine atom serves as a handle for further functionalization, often through cross-coupling reactions, while the difluorinated phenyl ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. Amides derived from this compound are key intermediates in the development of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.

These application notes provide detailed protocols for the formation of amide bonds with this compound, covering both a classical two-step approach via the acyl chloride and a modern one-pot synthesis using common coupling reagents.

Key Considerations for Amide Bond Formation

The choice of synthetic route for amide bond formation with this compound depends on several factors, including the nature of the amine, the scale of the reaction, and the desired purity of the final product. The electron-withdrawing nature of the fluorine atoms can increase the reactivity of the carboxylic acid, which can be both beneficial and challenging.

cluster_input Inputs cluster_methods Synthetic Methods cluster_factors Decision Factors cluster_output Output 3-Bromo-2,4-difluorobenzoic_acid This compound Two_Step Two-Step Method (via Acyl Chloride) 3-Bromo-2,4-difluorobenzoic_acid->Two_Step One_Pot One-Pot Method (Coupling Reagents) 3-Bromo-2,4-difluorobenzoic_acid->One_Pot Amine Amine (R-NH2) Amine->Two_Step Amine->One_Pot Amide_Product 3-Bromo-2,4-difluoro-N-R-benzamide Two_Step->Amide_Product One_Pot->Amide_Product Amine_Reactivity Amine Reactivity (Nucleophilicity, Steric Hindrance) Amine_Reactivity->Two_Step Favors less reactive amines Amine_Reactivity->One_Pot Good for a wide range Scale Reaction Scale Scale->Two_Step Often preferred for large scale Purity Desired Purity & Side Products Purity->One_Pot Byproducts can be an issue

Figure 1. Decision factors for selecting an amide synthesis route.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the amide bond formation with this compound using the protocols detailed below. The expected yields are based on general literature for similar reactions and may require optimization for specific substrates.

ProtocolCoupling/Activating ReagentBase (equivalents)SolventTemperature (°C)Time (h)Expected Yield
1Thionyl Chloride (SOCl₂)N/A (for step 1), Pyridine or TEA (2.0) (for step 2)Toluene or DCMReflux (step 1), 0 to RT (step 2)1-3 (step 1), 2-12 (step 2)Good to Excellent
2aHATU (1.1 eq)DIPEA (2.5)DMF0 to RT1-4Excellent
2bEDC (1.2 eq) / HOBt (1.2 eq)DIPEA (2.5)DMF or DCM0 to RT4-12Good to Excellent

Experimental Protocols

Protocol 1: Two-Step Amide Formation via Acyl Chloride

This robust method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine.

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Work-up and Purification A Suspend this compound in Toluene B Add Thionyl Chloride (SOCl₂) A->B C Reflux the mixture until gas evolution ceases B->C D Remove excess SOCl₂ and solvent under vacuum C->D E Dissolve the crude acyl chloride in DCM D->E F Cool the solution to 0 °C E->F G Add the amine and a base (e.g., Pyridine) F->G H Stir and allow to warm to room temperature G->H I Quench the reaction with water H->I J Extract with an organic solvent I->J K Wash the organic layer J->K L Dry, filter, and concentrate K->L M Purify by chromatography or recrystallization L->M

Figure 2. Workflow for the two-step amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Amine

  • Pyridine or Triethylamine (TEA)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

Step 1: Synthesis of 3-Bromo-2,4-difluorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Bromo-2,4-difluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3-Bromo-2,4-difluorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and pyridine or TEA (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: One-Pot Amide Formation using Coupling Reagents

This method is generally milder and more convenient, avoiding the need to handle the lachrymatory acyl chloride.

Materials:

  • This compound

  • Amine

  • Coupling reagent: HATU or EDC/HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure using HATU:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure using EDC/HOBt:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-9 from the HATU protocol for workup and purification.

Application in Drug Discovery: A Conceptual Signaling Pathway

Amides derived from this compound can be designed as inhibitors of various enzymes, such as kinases, which are often implicated in disease signaling pathways. The diagram below illustrates a generic kinase signaling pathway that can be targeted by small molecule inhibitors.

cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Promotes Gene Expression Inhibitor Small Molecule Inhibitor (e.g., 3-Bromo-2,4-difluorobenzamide derivative) Inhibitor->Kinase_B Inhibits

Figure 3. Inhibition of a kinase signaling pathway.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates.

Application Notes and Protocols for the Esterification of 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of 3-Bromo-2,4-difluorobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and advanced materials. The resulting esters, such as the methyl and ethyl esters, serve as versatile building blocks for further molecular elaboration. This document provides detailed protocols for two common and effective esterification methods: the classical Fischer-Speier esterification using a strong acid catalyst and a method employing thionyl chloride for the formation of the intermediate acyl chloride. These protocols are designed to be robust and reproducible for laboratory-scale synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of the bromine atom and two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives. Esterification of the carboxylic acid moiety is a fundamental step to protect this functional group or to prepare it for subsequent reactions, such as cross-coupling or nucleophilic substitution. The choice of esterification method can depend on the desired scale, the sensitivity of the starting material to strong acids, and the required purity of the final product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the esterification of this compound based on established methods for analogous compounds.

Table 1: Fischer-Speier Esterification of this compound

ParameterMethyl EsterEthyl Ester
Alcohol MethanolEthanol
Catalyst Conc. H₂SO₄Conc. H₂SO₄
Reaction Temp. Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 4-8 hours6-12 hours
Typical Yield *80-95%80-95%

*Yields are estimated based on typical Fischer-Speier esterification of substituted benzoic acids.[1]

Table 2: Thionyl Chloride Mediated Esterification of this compound

ParameterMethyl EsterEthyl Ester
Reagent Thionyl ChlorideThionyl Chloride
Alcohol MethanolEthanol
Reaction Temp. Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 1-3 hours1-3 hours
Typical Yield *~60-70%~60-70%

*Yield for the methyl ester is based on the reported synthesis of methyl 5-bromo-2,4-difluorobenzoate.[2]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Methyl 3-Bromo-2,4-difluorobenzoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent (e.g., 10-20 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-2,4-difluorobenzoate.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.

Protocol 2: Thionyl Chloride Mediated Synthesis of Ethyl 3-Bromo-2,4-difluorobenzoate

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Ethanol (anhydrous)

  • Ice-water bath

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend this compound (1.0 eq) in a minimal amount of an inert solvent like toluene or perform the reaction neat.

  • Slowly add an excess of thionyl chloride (2.0-4.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80°C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • To the resulting crude acyl chloride, slowly add anhydrous ethanol (a large excess, e.g., 10-20 eq) at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium chloride solution, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 3-bromo-2,4-difluorobenzoate.

  • Purify the product by flash chromatography on silica gel or distillation under reduced pressure. A protocol for a similar compound resulted in a yield of 62.3%.[2]

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 3-Bromo-2,4- difluorobenzoic Acid Mix Combine Reactants Acid->Mix Alcohol Methanol/Ethanol Alcohol->Mix Catalyst Conc. H2SO4 Catalyst->Mix Reflux Heat to Reflux (4-12 hours) Mix->Reflux Evaporation Remove Excess Alcohol Reflux->Evaporation Extraction Dissolve & Wash (H2O, NaHCO3, Brine) Evaporation->Extraction Drying Dry Organic Layer (MgSO4/Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Column Chromatography or Distillation Concentration->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Thionyl_Chloride_Esterification_Workflow cluster_acyl_chloride_formation Acyl Chloride Formation cluster_esterification Esterification cluster_workup Work-up cluster_purification Purification Acid 3-Bromo-2,4- difluorobenzoic Acid Reflux1 Heat to Reflux (1-2 hours) Acid->Reflux1 SOCl2 Thionyl Chloride SOCl2->Reflux1 Remove_SOCl2 Remove Excess Thionyl Chloride Reflux1->Remove_SOCl2 Add_Alcohol Add Alcohol (Methanol/Ethanol) at 0°C Remove_SOCl2->Add_Alcohol Reflux2 Heat to Reflux (1 hour) Add_Alcohol->Reflux2 Quench Pour into Ice-Water Reflux2->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Flash Chromatography or Distillation Concentration->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for Thionyl Chloride Mediated Esterification.

References

Application Notes and Protocols for the Synthesis of a Fluoroquinolone Antibiotic API Utilizing 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note describes a representative, multi-step synthesis of a fluoroquinolone antibiotic, modeled after the synthesis of widely used APIs in this class. Due to the limited publicly available information on the direct use of 3-Bromo-2,4-difluorobenzoic acid for the synthesis of a specific, named Active Pharmaceutical Ingredient (API), this document presents a chemically plausible, illustrative pathway. The experimental protocols are based on established chemical transformations and typical reaction conditions. Quantitative data provided are representative estimates and should be optimized for specific laboratory conditions.

Introduction

This compound is a valuable fluorinated building block for organic synthesis. The presence of bromine and two fluorine atoms on the benzoic acid core offers multiple reaction sites for the construction of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability, bioavailability, and binding affinity to biological targets.

This document outlines a representative application of this compound in the synthesis of a fluoroquinolone antibiotic. Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][][3][4] The core structure of these antibiotics is a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, which can be synthesized through a series of reactions starting from appropriately substituted benzoic acids.

Illustrative Synthesis of a Ciprofloxacin Analogue

This section details a hypothetical, yet chemically sound, multi-step synthesis of a ciprofloxacin analogue, a potent fluoroquinolone antibiotic, starting from this compound.

Overall Synthetic Scheme

The proposed synthetic route involves the initial conversion of this compound to the corresponding benzoyl chloride, followed by a series of reactions to construct the quinolone core and subsequent introduction of the piperazine side chain.

G A This compound B 3-Bromo-2,4-difluorobenzoyl chloride A->B Thionyl Chloride C Ethyl 3-(3-bromo-2,4-difluorophenyl)-3-oxopropanoate B->C Diethyl malonate, n-BuLi D Ethyl 2-(3-bromo-2,4-difluorobenzoyl)-3-(cyclopropylamino)acrylate C->D Triethyl orthoformate, Acetic anhydride, then Cyclopropylamine E Ethyl 7-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E Base (e.g., K2CO3) F 7-Bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F Hydrolysis (NaOH, then HCl) G 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin Analogue) F->G Piperazine

Caption: Proposed synthetic pathway for a Ciprofloxacin analogue.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,4-difluorobenzoyl chloride
  • Principle: The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

    • Add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-Bromo-2,4-difluorobenzoyl chloride is used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(3-bromo-2,4-difluorophenyl)-3-oxopropanoate
  • Principle: A Claisen condensation-type reaction between the benzoyl chloride and the enolate of diethyl malonate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (2.2 eq, as a solution in hexanes) while maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of 3-Bromo-2,4-difluorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2-(3-bromo-2,4-difluorobenzoyl)-3-(cyclopropylamino)acrylate
  • Principle: Formation of an enol ether followed by reaction with cyclopropylamine.

  • Procedure:

    • To a flask containing ethyl 3-(3-bromo-2,4-difluorophenyl)-3-oxopropanoate (1.0 eq), add triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).

    • Heat the mixture at 120-130 °C for 2 hours.

    • Remove the volatile components under reduced pressure.

    • Dissolve the residue in a suitable solvent such as ethanol.

    • Add cyclopropylamine (1.2 eq) and stir the mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 4: Synthesis of Ethyl 7-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Principle: An intramolecular nucleophilic aromatic substitution (SNA) reaction to form the quinolone ring.

  • Procedure:

    • Dissolve the crude product from the previous step (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 120-140 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Step 5: Synthesis of 7-Bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Principle: Hydrolysis of the ester to the carboxylic acid.

  • Procedure:

    • Suspend the ester from the previous step (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and adjust the pH to approximately 7 with hydrochloric acid (HCl).

    • Further acidify to pH 1-2 with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 6: Synthesis of 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin Analogue)
  • Principle: Nucleophilic aromatic substitution of the bromine atom with piperazine.

  • Procedure:

    • In a sealed tube or a pressure reactor, combine the bromo-quinolone carboxylic acid (1.0 eq), piperazine (4.0 eq), and a solvent such as dimethyl sulfoxide (DMSO).

    • Heat the mixture to 140-160 °C for 12-24 hours.

    • Cool the reaction mixture, add water, and adjust the pH to 7 with acetic acid to precipitate the product.

    • Collect the crude product by filtration.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified API.

Quantitative Data Summary

The following table summarizes the estimated yields and key analytical data for the synthesis of the ciprofloxacin analogue. These values are illustrative and will vary depending on the specific reaction conditions and scale.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Estimated Yield (%)Purity (HPLC, estimated) (%)
13-Bromo-2,4-difluorobenzoyl chlorideC₇H₂BrClF₂O255.45>95 (crude)-
2Ethyl 3-(3-bromo-2,4-difluorophenyl)-3-oxopropanoateC₁₁H₉BrF₂O₃307.0960-75>95
3Ethyl 2-(3-bromo-2,4-difluorobenzoyl)-3-(cyclopropylamino)acrylateC₁₅H₁₄BrF₂NO₃378.18>90 (crude)-
4Ethyl 7-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₅H₁₁BrFNO₃356.1670-85>97
57-Bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₃H₈BrFNO₃328.1185-95>98
61-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin Analogue)C₁₇H₁₈FN₃O₃331.3465-80>99.5

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][][3] These enzymes are crucial for managing the topology of DNA during replication and transcription.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, which is necessary to relieve the torsional stress that accumulates ahead of the replication fork.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing for cell division.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately leads to bacterial cell death.

G cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone API DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes complex leading to Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Stabilizes complex leading to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Application Notes and Protocols: 3-Bromo-2,4-difluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry. The strategic placement of two fluorine atoms and a bromine atom on the benzoic acid scaffold offers multiple avenues for synthetic diversification, enabling the exploration of novel chemical space in drug discovery. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, while the bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

These application notes provide an overview of the potential uses of this compound in the synthesis of bioactive molecules, drawing parallels from structurally similar compounds. Detailed experimental protocols for key synthetic transformations are also presented.

Synthetic Utility and Potential Applications

The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for the synthesis of more complex molecules, particularly through the functionalization of its carboxylic acid and bromo moieties.

1. Amide Bond Formation: The carboxylic acid group is readily converted into an amide via standard coupling protocols. This allows for the introduction of a wide variety of amine-containing fragments, a common strategy in the development of kinase inhibitors and other targeted therapies. The resulting 3-bromo-2,4-difluorobenzamides can be further elaborated.

2. Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures.

Based on the applications of structurally similar bromo-fluorinated benzoic acids, derivatives of this compound are anticipated to be valuable in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted benzamide core that interacts with the hinge region of the kinase ATP-binding site.[2]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents, and their synthesis often involves halogenated benzoic acid intermediates.[3][4]

  • Antibacterial Agents: Substituted benzamides have been shown to target bacterial proteins like FtsZ, exhibiting potent antibacterial activity.

Data Presentation: Biological Activities of Structurally Related Compounds

Table 1: Kinase Inhibitory Activity of a Representative Benzamide-Based Inhibitor

CompoundTarget KinaseIC50 (nM)Reference
SSR128129E (FGFR inhibitor)FGFR11900[5]

Note: SSR128129E is an allosteric FGFR inhibitor with a benzamide moiety, illustrating the potential of this chemical class.

Table 2: Antiproliferative Activity of Representative Benzamide Derivatives

CompoundCell LineCancer TypeGI50 (µM)Reference
Compound 3f (furo[2,3-d]pyrimidine derivative)T-47DBreast Cancer<0.01

Note: Compound 3f contains a substituted pyrimidine core, often synthesized from building blocks comparable to this compound, showcasing the potential for potent anticancer activity.

Table 3: PARP Inhibitory Activity of a Representative Benzamide-Containing Compound

CompoundEnzymeIC50 (nM)Reference
OlaparibPARP-11.5[6]

Note: Olaparib is a well-established PARP inhibitor that contains a fluorobenzamide moiety, highlighting the relevance of this scaffold in targeting DNA repair pathways.

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the formation of a 3-bromo-2,4-difluorobenzamide derivative via a HATU-mediated amide coupling reaction.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of DMF/water).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling of a 3-bromo-2,4-difluorobenzamide with a boronic acid.

Materials:

  • 3-Bromo-2,4-difluorobenzamide derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine the 3-bromo-2,4-difluorobenzamide derivative (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_0 Amide Synthesis cluster_1 Cross-Coupling start This compound reagents1 Amine, HATU, DIPEA start->reagents1 product1 3-Bromo-2,4-difluorobenzamide Derivative reagents1->product1 reagents2 Boronic Acid, Pd(PPh3)4, K2CO3 product1->reagents2 product1->reagents2 product2 Biologically Active Candidate reagents2->product2

Caption: Synthetic workflow for the preparation of potential bioactive molecules.

signaling_pathway cluster_kinase Kinase Signaling Cascade cluster_parp DNA Damage Repair RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DNA_SSB Single-Strand Break PARP PARP DNA_SSB->PARP BER Base Excision Repair PARP->BER DNA_DSB Double-Strand Break PARP->DNA_DSB Inhibition leads to Apoptosis Apoptosis DNA_DSB->Apoptosis Inhibitor Potential Inhibitor (Derivative of 3-Bromo-2,4- difluorobenzoic Acid) Inhibitor->RAF Inhibition Inhibitor->PARP Inhibition

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. 3-Bromo-2,4-difluorobenzoic acid is a valuable and versatile building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluoro substituents can enhance binding affinity and modulate pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and relevant biological data for the synthesis of kinase inhibitors utilizing this key starting material.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors that incorporate a 2,4-difluorobenzamide moiety, which can be synthesized from this compound. This data is essential for understanding the structure-activity relationship (SAR) and for guiding the design of new inhibitors.

Table 1: Inhibitory Activity of Epidermal Growth Factor Receptor (EGFR) Inhibitors with a 2,4-Difluorobenzamide Scaffold

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Cellular IC50 (nM)Reference
1 EGFRL858R/T790M/C797S1.13BAF3-EGFRdel19/T790M/C797S25[1]
2 EGFRL858R/T790M8.4--[2]
3 EGFRwt9.2A549, A4316540 (A549), 4040 (A431)[2]
4 EGFRL858R/T790M/C797S0.55Ba/F3-EGFRL858R/T790M/C797S43.28[3]

Table 2: Inhibitory Activity of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors with a Substituted Benzamide Scaffold

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Cellular IC50 (µM)Reference
5 VEGFR-292HepG-2, A2780CP, MDA-MB-23111.5 (HepG-2), 11.6 (A2780CP), 13 (MDA-MB-231)[4]
6 VEGFR-277.02HCT-116, HepG25.4 (HCT-116), 7.1 (HepG2)[5]
7 VEGFR-2190A549, HepG-2, Caco-2, MDA10.61 (A549), 9.52 (HepG-2), 12.45 (Caco-2), 11.52 (MDA)[6]
8 VEGFR-260.83HCT-116, HepG-29.3 (HCT-116), 7.8 (HepG-2)[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic kinase inhibitor incorporating the 3-bromo-2,4-difluorobenzamide moiety.

Protocol 1: Synthesis of N-(Substituted-phenyl)-3-bromo-2,4-difluorobenzamide (A Key Intermediate)

This protocol describes a standard amide coupling reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-N-methyl-2-thiophene-carboxamide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq.) to the reaction mixture, followed by DIPEA (2.5 eq.).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(substituted-phenyl)-3-bromo-2,4-difluorobenzamide.

Protocol 2: Suzuki Cross-Coupling for Further Diversification

The bromine atom on the benzamide intermediate can be used for further modification, for example, via a Suzuki cross-coupling reaction to introduce new aryl or heteroaryl groups.

Materials:

  • N-(Substituted-phenyl)-3-bromo-2,4-difluorobenzamide (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)

Procedure:

  • In a reaction vessel, combine N-(substituted-phenyl)-3-bromo-2,4-difluorobenzamide (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for preparing kinase inhibitors from this compound.

G A This compound C Amide Coupling (e.g., EDC, HOBt, DIPEA) A->C B Substituted Aniline B->C D N-(Substituted-phenyl)-3-bromo- 2,4-difluorobenzamide C->D F Suzuki Cross-Coupling (e.g., Pd Catalyst, Base) D->F E Aryl/Heteroaryl Boronic Acid/Ester E->F G Final Kinase Inhibitor F->G

Caption: General synthetic route to kinase inhibitors.

EGFR Signaling Pathway

This diagram shows a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., from 3-Bromo-2,4- difluorobenzoic acid) Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade.

VEGFR Signaling Pathway

This diagram illustrates a simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, another important target in cancer therapy.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR P2 P VEGFR->P2 PLCg PLCγ P2->PLCg RAS_MAPK RAS-MAPK Pathway P2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration PKC->Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Kinase Inhibitor (e.g., from 3-Bromo-2,4- difluorobenzoic acid) Inhibitor->VEGFR

Caption: Simplified VEGFR signaling cascade.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-2,4-difluorobenzoic acid as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the difluorobenzoic acid motif in biologically active molecules. The protocols outlined below are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for synthesis and reaction optimization.

The primary cross-coupling reactions covered include:

  • Suzuki-Miyaura Coupling (C-C bond formation)

  • Buchwald-Hartwig Amination (C-N bond formation)

  • Sonogashira Coupling (C-C bond formation)

  • Heck Coupling (C-C bond formation)

  • Palladium-Catalyzed Cyanation (C-CN bond formation)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is widely used in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.[1][2] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-242',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
24-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.52',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90122,4-Difluoro-3-(thiophen-3-yl)benzoic acid
44-Hydroxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100182',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid using a palladium catalyst.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a flame-dried round-bottomed flask or reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (3-5 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired biaryl carboxylic acid.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Arylboronic acid) + Base ArB->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This transformation is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials.[6][7] The reaction typically involves an aryl halide, a primary or secondary amine, a palladium catalyst, a suitable phosphine ligand, and a base.[8]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Product
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100242,4-Difluoro-3-(morpholin-4-yl)benzoic acid
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110182,4-Difluoro-3-(phenylamino)benzoic acid
3Benzylamine[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane100243-(Benzylamino)-2,4-difluorobenzoic acid
4IndolePd(OAc)₂ / RuPhosK₃PO₄Toluene100122,4-Difluoro-3-(1H-indol-1-yl)benzoic acid
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial, magnetic stirrer, heating block

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or reaction vial.

  • Add this compound to the vessel.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 2.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl benzoic acid derivative.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is a reliable method for the synthesis of arylalkynes and conjugated enynes, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9][10]

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Product
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651-32,4-Difluoro-3-(phenylethynyl)benzoic acid
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene7032,4-Difluoro-3-((trimethylsilyl)ethynyl)benzoic acid
31-HeptynePd(OAc)₂ / PPh₃ / CuIPiperidineDMF8043-(Hept-1-yn-1-yl)-2,4-difluorobenzoic acid
4Propargyl alcoholPdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃MeCN/H₂O6522,4-Difluoro-3-(3-hydroxyprop-1-yn-1-yl)benzoic acid
Experimental Protocol: Sonogashira Coupling

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask, magnetic stirrer, heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (5 mol%), and copper(I) iodide (5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the amine base/solvent (e.g., triethylamine) via syringe.

  • Add the terminal alkyne (1.5 equiv) via syringe and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired alkynyl-substituted benzoic acid.

Workflow start Start setup Reagent & Catalyst Setup (Inert Atmosphere) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir Reaction solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete concentrate Concentrate in vacuo workup->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction is a powerful tool for C-C bond formation and the functionalization of olefins.

Data Presentation: Heck Coupling Conditions
EntryAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Product
1StyrenePd(OAc)₂K₂CO₃DMF/H₂O8043-((E)-2-Phenylvinyl)-2,4-difluorobenzoic acid
2Ethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10012(E)-3-(3-Carboxy-2,6-difluorophenyl)acrylic acid ethyl ester
31-OctenePd(OAc)₂ / CImPy LigandFormate saltToluene110243-Oct-1-en-2-yl-2,4-difluorobenzoic acid (Reductive Heck)[12]
Experimental Protocol: Heck Coupling

This protocol provides a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Optional Ligand (e.g., P(o-tol)₃, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF/H₂O 1:1)

  • Schlenk tube, magnetic stirrer, heating block

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), palladium acetate (1 mol%), optional ligand (2 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add the solvent (e.g., DMF/H₂O) followed by the alkene (1.5 equiv) via syringe.

  • Seal the tube and heat the mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the substituted benzoic acid.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a modern alternative to classical methods like the Sandmeyer or Rosenmund-von Braun reactions. It allows for the introduction of a nitrile group under milder conditions and with greater functional group tolerance.[13] Using a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) enhances the safety and practicality of the procedure.[14]

Data Presentation: Cyanation Conditions
EntryCyanide SourceCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Product
1K₄[Fe(CN)₆]Pd(OAc)₂ (ligand-free)-DMAC12053-Cyano-2,4-difluorobenzoic acid
2Zn(CN)₂Pd(OAc)₂ / t-Bu-BINAPZn dustDMF11013-Cyano-2,4-difluorobenzoic acid
3K₄[Fe(CN)₆]•3H₂OPd₂(dba)₃ / BrettPhosKOAcDioxane/H₂O100183-Cyano-2,4-difluorobenzoic acid
Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on a ligand-free method using potassium ferrocyanide as a safe and efficient cyanide source.[14]

Materials:

  • This compound (1.0 equiv)

  • Potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1-1 mol%)

  • Solvent (e.g., N,N-Dimethylacetamide, DMAC)

  • Sealed reaction vessel, magnetic stirrer, heating block

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 equiv), potassium ferrocyanide (0.5 equiv), and palladium(II) acetate (0.1-1 mol%).

  • Add the solvent (DMAC).

  • Seal the vessel tightly and heat the mixture to 120 °C with vigorous stirring.

  • Monitor the reaction for completion (typically 5-10 hours) by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with 2 N aqueous ammonia (NH₄OH) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-Cyano-2,4-difluorobenzoic acid.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and two fluorine substituents on the aromatic ring, offers a versatile platform for molecular elaboration. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, while the bromine atom serves as a key handle for cross-coupling reactions. The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides and esters.

These application notes provide detailed protocols for three common and powerful derivatization strategies for this compound: Amide Coupling , Esterification , and Suzuki-Miyaura Cross-Coupling . These methods allow for the synthesis of a diverse library of compounds for screening in drug development programs.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in a vast number of biologically active molecules. The carboxylic acid of this compound can be coupled with a wide range of primary and secondary amines using standard coupling reagents to generate a library of novel benzamides.

Data Presentation: Representative Amide Coupling Reactions
EntryAmine PartnerCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
1BenzylamineHATUDIPEADMF4 - 1285 - 95
2AnilineEDC/HOBtDIPEADMF12 - 1875 - 85
3MorpholineT3PPyridineDCM2 - 690 - 98
4(R)-1-PhenylethanamineCOMUDIPEADMF4 - 1280 - 90
Experimental Protocol: General Procedure for Amide Coupling using HATU

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the corresponding amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound, Amine, and DIPEA in anhydrous DMF cool Cool to 0 °C start->cool add_hatu Add HATU cool->add_hatu warm_stir Warm to RT and stir (4-12 h) add_hatu->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify

Workflow for Amide Coupling

Esterification

Esterification of the carboxylic acid provides another avenue for derivatization, often used to create prodrugs or to modify the physicochemical properties of a molecule. Fischer esterification, using an excess of alcohol in the presence of a catalytic amount of strong acid, is a straightforward and cost-effective method.

Data Presentation: Representative Esterification Reactions
EntryAlcoholCatalystReaction Time (h)Typical Yield (%)Reference
1MethanolConc. H₂SO₄777Patent CN109438214A (for 5-bromo-2,4-difluorobenzoic acid)
2EthanolConc. H₂SO₄8 - 1280 - 90General Protocol
3IsopropanolConc. H₂SO₄12 - 2470 - 85General Protocol
Experimental Protocol: Fischer Esterification

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., methanol, ethanol; large excess, serves as solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 3-5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-40 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 7-24 hours, depending on the alcohol used. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by flash column chromatography or distillation if necessary.

reaction_pathway_esterification cluster_conditions reactant This compound reagents + R-OH (excess) reactant->reagents catalyst H₂SO₄ (cat.) Reflux product Alkyl 3-Bromo-2,4-difluorobenzoate reagents->product

Fischer Esterification Pathway

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. The bromine atom on the this compound scaffold is an excellent handle for coupling with a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is highly valued for its functional group tolerance and is a key tool in the synthesis of biaryl compounds, a common motif in pharmaceuticals.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid PartnerPalladium Catalyst (mol%)BaseSolventReaction Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Toluene/Ethanol/H₂O12 - 1685 - 95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3-5)Cs₂CO₃1,4-Dioxane/H₂O8 - 1280 - 90
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O6 - 1075 - 85
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (3-5)Na₂CO₃DME/H₂O12 - 1680 - 90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (or its corresponding ester) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a Schlenk flask, add this compound (or its ester derivative) (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (3-5 mol%), and the base (2-3 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-16 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to precipitate the product, then extract with ethyl acetate. If the product is an ester, separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

suzuki_pathway cluster_conditions reactant This compound boronic_acid + Ar-B(OH)₂ reactant->boronic_acid catalyst Pd Catalyst Base, Heat product 3-Aryl-2,4-difluorobenzoic Acid boronic_acid->product

Suzuki-Miyaura Coupling Pathway

Conclusion

The derivatization of this compound via amide coupling, esterification, and Suzuki-Miyaura cross-coupling provides a robust and versatile platform for the generation of novel chemical entities. The protocols outlined in these application notes are based on well-established and reliable synthetic methodologies, offering high yields and broad substrate scope. These strategies are fundamental to the exploration of chemical space around this privileged scaffold, enabling the rapid synthesis of compound libraries for hit-to-lead and lead optimization campaigns in drug discovery.

Application Notes: 3-Bromo-2,4-difluorobenzoic Acid and its Isomers as Building Blocks for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of brominated and fluorinated benzoic acid derivatives, with a focus on isomers of bromo-difluorobenzoic acid, as versatile building blocks in the synthesis of high-performance organic electronic materials. While direct applications of 3-Bromo-2,4-difluorobenzoic acid in high-performance organic electronics are not extensively documented in peer-reviewed literature, its structural motifs are crucial for tuning the electronic properties of organic semiconductors. This document will leverage a closely related, and more widely cited isomer, 4-Bromo-2,6-difluorobenzoic acid , to illustrate the synthesis and application of this class of compounds in organic field-effect transistors (OFETs).

The introduction of fluorine atoms into organic semiconductor backbones is a well-established strategy to modulate their electronic properties. Fluorination lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance air stability and improve charge injection/extraction in electronic devices. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the construction of complex conjugated polymer systems.

Representative Application: High-Mobility Polymer for Organic Field-Effect Transistors (OFETs)

Table 1: Representative Performance of Donor-Acceptor Copolymers Incorporating Fluorinated Benzothiadiazole Units
Polymer NameHole Mobility (cm²/Vs)On/Off RatioDevice Architecture
PffBX-BT2.92> 10^6Top-Gate, Bottom-Contact
PffBX-TT0.53> 10^5Top-Gate, Bottom-Contact
PffBX-TzTzAmbipolar (hole: 0.27, electron: 0.35)> 10^5Top-Gate, Bottom-Contact

Note: The data presented is based on difluorobenzoxadiazole-based polymers, which are structurally analogous to materials that could be synthesized from bromo-difluorobenzoic acid derivatives. The performance of a hypothetical polymer from 4-Bromo-2,6-difluorobenzoic acid would be expected to be in a similar range, depending on the comonomer.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,6-difluorobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, a common intermediate for polymerization.

Materials:

  • 4-Bromo-2,6-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a solution of 4-Bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-Bromo-2,6-difluorobenzoyl chloride.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation

This protocol outlines the synthesis of a hypothetical D-A copolymer using the prepared 4-Bromo-2,6-difluorobenzoyl chloride as a precursor for the acceptor unit and a distannylated donor monomer.

Materials:

  • Monomer A: A distannylated donor unit (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Monomer B: A derivative of 4-Bromo-2,6-difluorobenzoic acid (e.g., a diketone formed from the acyl chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Monomer A (1.0 eq) and Monomer B (1.0 eq) in anhydrous chlorobenzene.

  • Add the palladium catalyst, Pd₂(dba)₃ (0.015 eq), and the phosphine ligand, P(o-tol)₃ (0.06 eq), to the solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration and wash with methanol and acetone to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • The chloroform fraction contains the desired polymer. Concentrate the chloroform solution and precipitate the polymer in methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Protocol 3: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a top-gate, bottom-contact OFET to evaluate the performance of the synthesized polymer.

Materials:

  • The synthesized donor-acceptor copolymer

  • Heavily n-doped Si wafers with a 300 nm SiO₂ layer

  • Gold (Au) for source and drain electrodes

  • A suitable dielectric polymer (e.g., CYTOP)

  • A suitable gate electrode material (e.g., Aluminum)

  • Organic solvent for the copolymer (e.g., chloroform or o-dichlorobenzene)

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with an oxygen plasma for 5 minutes to improve the surface wettability.

  • Electrode Deposition:

    • Define the source and drain electrodes on the SiO₂ surface using photolithography.

    • Deposit a 50 nm layer of gold (Au) by thermal evaporation, followed by lift-off. The channel length and width can be varied, with typical values being 50 µm and 1 mm, respectively.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., 5 mg/mL in chloroform).

    • Spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds.

    • Anneal the film at a suitable temperature (e.g., 150 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve the film morphology.

  • Dielectric and Gate Deposition:

    • Spin-coat a solution of the dielectric polymer (e.g., CYTOP) on top of the semiconductor layer.

    • Thermally anneal the dielectric layer according to the manufacturer's specifications.

    • Deposit the gate electrode (e.g., 100 nm of Al) by thermal evaporation through a shadow mask.

  • Characterization:

    • Measure the electrical characteristics of the OFET in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.

    • Extract the field-effect mobility and the on/off current ratio from the transfer characteristics.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start 4-Bromo-2,6- difluorobenzoic acid acyl_chloride 4-Bromo-2,6- difluorobenzoyl chloride start->acyl_chloride SOCl₂, DMF polymer Donor-Acceptor Copolymer acyl_chloride->polymer Suzuki Polycondensation semiconductor Spin-coat Polymer Film polymer->semiconductor substrate Si/SiO₂ Substrate electrodes Au Source/Drain Electrodes substrate->electrodes electrodes->semiconductor dielectric Deposit Dielectric Layer semiconductor->dielectric gate Deposit Gate Electrode dielectric->gate device OFET Device gate->device measurement Electrical Measurement device->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow from starting material to device characterization.

logical_relationship cluster_properties Key Structural Features cluster_effects Impact on Semiconductor Properties cluster_outcomes Resulting Device Performance building_block Bromo-difluorobenzoic Acid (e.g., 4-Bromo-2,6-difluorobenzoic acid) fluorine Fluorine Atoms building_block->fluorine bromine Bromine Atom building_block->bromine energy_levels Lowered HOMO/LUMO Energy Levels fluorine->energy_levels reactivity Site for Cross-Coupling bromine->reactivity stability Enhanced Air Stability energy_levels->stability performance High Charge Carrier Mobility & Improved Device Stability stability->performance reactivity->performance

Caption: Structure-property relationships for bromo-difluorobenzoic acid building blocks.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides.[1][3] This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 3-Bromo-2,4-difluorobenzoic acid, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the carboxylic acid and fluorine substituents on the aromatic ring presents specific challenges that require careful optimization of the reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired N-aryl amine product and regenerate the Pd(0) catalyst.[2][4] The choice of ligand, base, and solvent is critical for the success of this transformation, especially with a substrate bearing a potentially reactive carboxylic acid group.

Key Reaction Parameters

The successful amination of this compound is highly dependent on the careful selection of the following parameters:

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts that are reduced in situ to the active Pd(0) species.[5] Pre-formed palladium-ligand complexes, known as pre-catalysts, can also be employed for improved activity and reproducibility.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle.[6] For challenging substrates, ligands such as XPhos, RuPhos, and BrettPhos have shown excellent performance.[5][6] The choice of ligand can significantly impact reaction rate and yield.

  • Base: A non-nucleophilic base is required to deprotonate the amine without reacting with the aryl halide or the carboxylic acid. While strong bases like sodium tert-butoxide (NaOtBu) are often used, they can be incompatible with sensitive functional groups.[2] For substrates with acidic protons, such as the carboxylic acid in this compound, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used for the Buchwald-Hartwig amination.[8] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Experimental Protocol: General Procedure for the Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the reaction conditions may be necessary for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the palladium pre-catalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-1.5 times the palladium loading), and the base (typically 1.5-2.5 eq).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the anhydrous solvent via syringe, followed by the amine (typically 1.1-1.5 eq) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, and then extract the product into the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2,4-difluorobenzoic acid derivative.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene100Expected High
2This compoundAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110Expected High
3This compoundBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (2.0)Toluene100Potentially lower due to base sensitivity
43-Bromo-4-fluoro-acetophenoneMorpholinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene10095[7]

Note: Yields for entries 1-3 are expected based on typical Buchwald-Hartwig aminations and require experimental verification.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow A Reaction Setup (Substrate, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Reagent Addition (Solvent, Amine) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, LC-MS, GC-MS) D->E Check Progress E->D Continue Reaction F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)(Br)L pd0->pd2_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')L]+ pd2_complex->amine_complex Amine Coordination & Deprotonation product_complex Ar-N(R'R'')-Pd(0)L amine_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-NR'R'' sub Ar-Br amine HNR'R'' base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2,4-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-2,4-difluorobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities largely depend on the synthetic route. However, a prevalent impurity is the over-brominated species, 3,5-dibromo-2,4-difluorobenzoic acid. Other potential impurities include unreacted starting materials and regioisomers. A purity of 93-94% for the crude product is not uncommon, with the dibromo species accounting for approximately 2%.[1][2]

Q2: My purified product is still colored. How can I decolorize it?

A2: A persistent color in your product indicates the presence of colored impurities. These can often be removed by treating a solution of your crude product with activated charcoal before the final filtration or crystallization step. Use a minimal amount of charcoal, as excessive use can lead to a reduction in your final yield by adsorbing the desired product. A subsequent recrystallization may be necessary to achieve a completely colorless product.

Q3: I am getting a low yield after recrystallization. What are the common causes?

A3: Low yield is a frequent issue in recrystallization and can stem from several factors:

  • Using too much solvent: This is the most common reason, as a significant portion of your product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Washing with solvent that is not ice-cold: This can redissolve a portion of your purified crystals.

To improve your yield, use the minimum amount of hot solvent necessary for complete dissolution, pre-heat your filtration apparatus, and wash the final crystals with a small amount of ice-cold solvent.

Q4: During cooling, my product is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities lowering the melting point of the mixture, or if the solution is too concentrated. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease the saturation, and allowing the solution to cool more slowly. If the problem persists, a preliminary purification by column chromatography may be required to remove the bulk of the impurities.

Troubleshooting Guides

Recrystallization
IssuePotential Cause(s)Suggested Solution(s)
Product does not dissolve Inappropriate solvent; Insufficient solvent volume.Test solubility in different solvents (e.g., ethanol, methanol, ethanol/water mixtures). Add hot solvent in small portions until the product just dissolves.
"Oiling out" High impurity level; Solution is too concentrated; Cooling too rapidly.Reheat to dissolve the oil, add a small amount of extra hot solvent, and allow to cool slowly. Consider a pre-purification step like column chromatography.
No crystal formation Too much solvent used; Solution is supersaturated.Gently boil off some solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low yield Too much solvent used; Premature crystallization during filtration; Washing with warm solvent.Use the minimum amount of hot solvent. Pre-heat the filtration apparatus. Wash the final crystals with ice-cold solvent.
Product is colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. A second recrystallization may be necessary.
Column Chromatography
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of spots Inappropriate mobile phase.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to reduce tailing.
Compound streaks on the column Compound is too polar for the mobile phase; Column is overloaded.Gradually increase the polarity of the mobile phase (gradient elution). Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight).
Cracks in the silica gel Improper packing of the column.Pack the column as a slurry and do not let it run dry.
Compound is insoluble in the mobile phase Inappropriate solvent system.Dissolve the crude product in a minimum amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, this dry powder can be loaded onto the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of this compound derivatives. The ideal solvent system should be determined empirically.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol/water, acetic acid/water, toluene). A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent system and heat the mixture with stirring. Continue to add hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a Buchner funnel and receiving flask. Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Expected Purity: A patent for a similar compound, 4-bromo-2,6-difluorobenzoic acid, reported a purity of 99.6% (by HPLC) after recrystallization.[3]

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of acidic aromatic compounds.

  • TLC Analysis: Determine a suitable mobile phase by TLC. A good system will give the desired compound an Rf value of ~0.3-0.4 and good separation from impurities. A mixture of hexanes and ethyl acetate with 0.5% acetic acid is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification via Esterification and Distillation

This method is particularly effective for removing dibrominated impurities.[1][2]

  • Esterification: Reflux the crude this compound with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) for several hours.[1]

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid, washed with brine, and dried.

  • Distillation: The resulting crude ester is purified by vacuum distillation. The mono-brominated ester will have a lower boiling point than the di-brominated ester, allowing for their separation.

  • Hydrolysis: The purified ester is then hydrolyzed back to the carboxylic acid by refluxing with an aqueous base (e.g., sodium hydroxide).

  • Acidification and Isolation: After the hydrolysis is complete, the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid), which precipitates the purified this compound. The pure product is then collected by filtration, washed with cold water, and dried.

Expected Purity: This method has been reported to increase the purity of 5-bromo-2,4-difluorobenzoic acid from 94% to over 99.5%.[1]

Data Summary

Purification MethodTypical Starting PurityTypical Final PurityAdvantagesDisadvantages
Recrystallization 90-95%>99%Simple, cost-effective for removing small amounts of impurities.Can have lower yields; may not remove impurities with similar solubility.
Column Chromatography Any>99%Excellent for separating complex mixtures and impurities with similar properties.More time-consuming, requires larger volumes of solvent, more costly.
Esterification/Distillation ~94%>99.5%[1]Highly effective at removing dibrominated impurities.Multi-step process, requires more reagents and equipment.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_end Pure Product rec_isolate->rec_end

Caption: A general workflow for the purification of this compound derivatives by recrystallization.

logical_relationship cluster_purification Purification Options start Crude Product recrystallization Recrystallization start->recrystallization Minor Impurities chromatography Column Chromatography start->chromatography Complex Mixture ester_dist Esterification/ Distillation start->ester_dist Dibromo Impurity end_product Pure Product (>99%) recrystallization->end_product chromatography->end_product ester_dist->end_product

Caption: Logical relationship for selecting a purification method based on the nature of the impurities.

References

Technical Support Center: Suzuki Coupling of Bromo-Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of bromo-benzoic acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of bromo-benzoic acids?

A1: The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a carbon-hydrogen bond. This reaction consumes the boronic acid, reducing the yield of the desired product.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the bromo-benzoic acid, leading to symmetrical biaryl byproducts. The presence of oxygen can significantly promote homocoupling.[2][3][4]

  • Hydrodehalogenation (Dehalogenation): This is the reduction of the bromo-benzoic acid, where the bromine atom is replaced by a hydrogen atom. This side reaction consumes the aryl halide starting material.[3]

  • Catalyst Inhibition: The functional groups on bromo-benzoic acids, specifically the carboxylic acid and potentially other substituents like amino groups, can coordinate with the palladium catalyst, leading to its deactivation and lower reaction yields.[4]

Q2: How does the carboxylic acid group on the bromo-benzoic acid affect the Suzuki coupling reaction?

A2: The carboxylic acid group can interfere with the reaction in a couple of ways. Under the basic conditions required for the coupling, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, which can slow down or even inhibit the reaction.[4] Additionally, the carboxylate group can coordinate to the palladium catalyst, potentially impeding its catalytic activity.[4]

Q3: My reaction is sluggish or not going to completion. What are the likely causes?

A3: Several factors could be contributing to a sluggish or incomplete reaction:

  • Poor Solubility: As mentioned, the deprotonated bromo-benzoic acid may not be soluble in your solvent system.

  • Catalyst Deactivation: The catalyst may be inhibited by the starting material or impurities. Oxygen can also deactivate the Pd(0) catalyst.[5]

  • Inefficient Catalyst System: The chosen palladium source and ligand may not be optimal for your specific substrates. For electron-deficient aryl bromides, more robust catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[5]

  • Suboptimal Base: The base might not be strong enough or soluble enough to efficiently promote the transmetalation step.[4]

  • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Troubleshooting Guides

Problem 1: Significant formation of the protodeboronated arene from my boronic acid.

This is a common issue, especially with electron-rich or heteroaryl boronic acids.

Potential Cause Troubleshooting Strategy
High Reaction Temperature Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation.
Presence of Protic Solvents (e.g., water) Use anhydrous solvents and ensure all reagents are dry. If a co-solvent is necessary, minimize the amount of water.
Inappropriate Base Switch to a milder or different base. For example, if using a strong hydroxide base, consider switching to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[6][7]
Unstable Boronic Acid Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These are generally more resistant to protodeboronation.
Slow Reaction Rate Use a more active catalyst system (e.g., a pre-formed Pd(0) catalyst or a more electron-rich ligand) to accelerate the desired Suzuki coupling, allowing it to outcompete protodeboronation.
Problem 2: My major byproduct is the homocoupling of the boronic acid.

Homocoupling is often a sign of issues with the catalyst or the reaction atmosphere.

Potential Cause Troubleshooting Strategy
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with an inert gas like argon or nitrogen for an extended period, or by using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[8]
Use of a Pd(II) Precatalyst Pd(II) species can directly promote homocoupling before being reduced to the active Pd(0) state.[3][8] Consider using a Pd(0) source like Pd(PPh₃)₄ directly. If using a Pd(II) source, ensure efficient in-situ reduction.[8]
Inappropriate Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These can accelerate the reductive elimination step, which disfavors the intermediates that lead to homocoupling.[8]
Suboptimal Base While the base's primary role is in transmetalation, an unsuitable base can sometimes contribute to side reactions. Weaker inorganic bases are generally preferred to minimize homocoupling.[2]
Problem 3: I am observing a significant amount of the hydrodehalogenated (de-brominated) benzoic acid.

This side reaction points towards an undesired reduction pathway.

Potential Cause Troubleshooting Strategy
Source of Hydride The hydride source can be impurities in the reagents or solvent, or in some cases, the solvent itself (e.g., alcohols) or certain bases. Ensure high purity of all materials.
Catalyst System The choice of ligand can influence the propensity for hydrodehalogenation. Experiment with different phosphine ligands.
Inefficient Transmetalation If the transmetalation step is slow, the lifetime of the oxidative addition complex is extended, providing more opportunity for side reactions like hydrodehalogenation. Ensure your base is effective and the boronic acid is active.
Reaction Conditions Lowering the reaction temperature may help to suppress this side reaction.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of the desired cross-coupled product and the formation of side products. The data is compiled from various studies and represents general trends.

Table 1: Effect of Base on Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid

Base Yield of 4-phenylbenzoic acid (%) Reference
Na₂CO₃98[1]
K₂CO₃95[9]
K₃PO₄Moderate[9]
KOHModerate[9]
NaHCO₃Moderate[9]
NaOAcLow[9]
NEt₃Very Low[9]

Table 2: Effect of Catalyst System on Suzuki Coupling of Bromo-benzoic Acid Analogs

Catalyst System Ligand Base Solvent Temp (°C) Yield (%) Substrate Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane100~855-(4-bromophenyl)-4,6-dichloropyrimidine[10]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>954-Bromobenzothiazole[10]
PdCl₂(dppf)-Cs₂CO₃THF/H₂OReflux>90Aryl Bromides[10]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF100GoodAryl Bromides[10]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of a Bromo-benzoic Acid

This protocol emphasizes the exclusion of oxygen to minimize the formation of homocoupling byproducts.

Materials:

  • Bromo-benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromo-benzoic acid, arylboronic acid, and K₃PO₄.[8]

  • Seal the flask and thoroughly evacuate and backfill with an inert gas. Repeat this cycle at least three times.[8]

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.[8]

  • Add the degassed dioxane/water solvent mixture via syringe.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 2: General Procedure for Suzuki Coupling with Minimal Hydrodehalogenation

This protocol utilizes a catalyst system known to suppress hydrodehalogenation.

Materials:

  • Bromo-benzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the bromo-benzoic acid, arylboronic acid, and K₃PO₄.[11]

  • Add the Pd₂(dba)₃ and SPhos.[11]

  • Add the toluene and water.[11]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.[11]

  • Heat the reaction to 80-100 °C with vigorous stirring.[11]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.[11]

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.[11]

Visualizations

Suzuki_Coupling_Cycle cluster_main Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Ar-Br Bromo-benzoic Acid (Ar-Br) Desired_Product Cross-Coupling Product (Ar-Ar') Ar-Br->Desired_Product Suzuki Coupling Dehalogenation Hydrodehalogenation (Ar-H) Ar-Br->Dehalogenation Hydride Source Ar'-B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) Ar'-B(OR)2->Desired_Product Protodeboronation Protodeboronation (Ar'-H) Ar'-B(OR)2->Protodeboronation H+ Source Homocoupling Homocoupling (Ar'-Ar') Ar'-B(OR)2->Homocoupling O2, Pd(II)

Caption: Competing side reaction pathways in the Suzuki coupling of bromo-benzoic acids.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_side_products Identify Major Side Product(s) (TLC, LC-MS, NMR) start->check_side_products protodeboronation Protodeboronation (Ar'-H) check_side_products->protodeboronation Ar'-H detected homocoupling Homocoupling (Ar'-Ar') check_side_products->homocoupling Ar'-Ar' detected dehalogenation Dehalogenation (Ar-H) check_side_products->dehalogenation Ar-H detected no_reaction Low Conversion/ No Reaction check_side_products->no_reaction Mainly Starting Materials Remain solution_proto Use Anhydrous Solvents Lower Temperature Change Base Use Boronic Ester protodeboronation->solution_proto solution_homo Degas Solvents Thoroughly Use Pd(0) Catalyst Use Bulky Ligands homocoupling->solution_homo solution_dehalo Use High Purity Reagents Change Ligand/Solvent Lower Temperature dehalogenation->solution_dehalo solution_no_reaction Check Catalyst Activity Increase Temperature Screen Bases/Solvents Check Solubility no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for common issues in Suzuki coupling reactions.

References

Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing amide coupling reactions involving sterically hindered benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the success of their synthetic endeavors.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low to no product yield.

  • Question: My amide coupling reaction with a sterically hindered benzoic acid is resulting in low or no desired product. What are the likely causes?

  • Answer: Several factors can contribute to poor outcomes in these challenging coupling reactions. The most common culprits include:

    • Inefficient Carboxylic Acid Activation: The steric bulk of the benzoic acid can impede the formation of the active intermediate with the coupling reagent.[1]

    • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the protonation of the amine and rendering it non-nucleophilic.[1]

    • Severe Steric Hindrance: The combination of bulky groups on both the benzoic acid and the amine can physically obstruct the approach of the nucleophilic amine to the activated acid.[1]

    • Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, preventing the amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]

    • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction.[1]

Problem 2: The reaction stalls, and starting materials remain.

  • Question: I observe the formation of the activated ester by LC-MS, but the reaction with the amine does not proceed to completion. What should I do?

  • Answer: This indicates that the activation step is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step, likely due to steric hindrance.[2] Consider the following strategies:

    • Increase Reaction Temperature: For particularly hindered substrates, elevating the temperature can provide the necessary energy to overcome the activation barrier. Reactions are sometimes heated to 80°C or higher.[3][4]

    • Prolong Reaction Time: Sterically hindered couplings often require extended reaction times, sometimes up to 24-48 hours.[3][5]

    • Change the Coupling Reagent: If a standard carbodiimide or even HBTU fails, switching to a more potent reagent like HATU, or employing a strategy that minimizes steric bulk around the activated species, such as forming an acyl fluoride, is recommended.[3][6]

Problem 3: Significant side product formation is observed.

  • Question: My reaction is messy, with multiple unidentified peaks in the LC-MS. How can I improve the purity of my crude product?

  • Answer: Side reactions are common in challenging couplings. Here's how to minimize them:

    • Racemization: If your substrates are chiral, racemization can be a significant issue, especially with carbodiimide reagents.[1] The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction.[1] Running the reaction at a lower temperature can also be beneficial.[1]

    • Guanidinylation of the Amine: Uronium-based reagents like HATU and HBTU can sometimes react with the amine to form a guanidinium byproduct.[7] To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[1]

Frequently Asked Questions (FAQs)

1. How do I choose the best coupling reagent for a sterically hindered benzoic acid?

The choice of coupling reagent is critical for success. Reagents are generally categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.[1]

  • Carbodiimides (e.g., DCC, EDC): While common, they are often less effective for sterically hindered substrates and may require additives like HOBt to improve efficiency and reduce side reactions like racemization.[1][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids.[1][9]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, COMU): These are among the most powerful coupling reagents, known for fast reaction times and minimal racemization.[1] HATU is often considered superior for difficult couplings due to the high reactivity of the OAt esters it forms.[1][7] COMU is a safer and highly effective alternative to benzotriazole-based reagents.[1][10]

  • Acyl Fluoride Precursors (e.g., TFFH, BTFFH): For exceptionally challenging couplings where other methods fail, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy. Acyl fluorides are small and highly reactive, minimizing steric hindrance.[3][6][11]

2. What is the role of the base, and which one should I use?

A non-nucleophilic organic base is essential to neutralize the acid generated during the reaction and to facilitate the coupling process.[1] The most commonly used bases are diisopropylethylamine (DIPEA) and triethylamine (TEA).[1] DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions where the base itself acts as a nucleophile.[1][12]

3. Which solvents are recommended for these reactions?

Anhydrous (dry) polar aprotic solvents are the best choice. The most common solvents are:

  • Dimethylformamide (DMF)[5][13]

  • Dichloromethane (DCM)[1][5]

It is critical to ensure the solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate.[1]

4. Can I use an excess of one reagent to drive the reaction to completion?

Yes, using an excess of the less expensive or more readily available component can be a viable strategy. Often, a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) is used to ensure complete conversion of the carboxylic acid.[1][5]

Data Presentation: Coupling Reagents and Conditions

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates

Reagent ClassExample(s)AdvantagesDisadvantages
CarbodiimidesEDC, DCCReadily available and inexpensive.Less effective for hindered substrates; risk of racemization.[1][8]
Phosphonium SaltsPyBOP, PyAOPMore reactive than carbodiimides; good for hindered systems.[1]Byproducts can sometimes be difficult to remove.
Aminium/Uronium SaltsHATU, HBTU, COMUHighly efficient, fast reactions, low racemization.[1][8] HATU is excellent for difficult couplings.[1][7]More expensive; benzotriazole-based reagents are potentially explosive.
Acyl Fluoride PrecursorsBTFFH, TFFHExcellent for extremely hindered and electron-deficient substrates.[3][6][14]May require elevated temperatures.

Table 2: Reaction Conditions for BTFFH-Promoted Coupling of Hindered Substrates [3]

EntryCarboxylic AcidAmineYield (%)
12-(4-chlorophenyl)-3-methylbutanoic acid2-amino-5-nitropyridine78
22-(4-chlorophenyl)-3-methylbutanoic acid2-amino-4,6-dimethylpyrimidine75
3Diphenylacetic acid2-amino-5-nitropyridine94
4Diphenylacetic acid2-amino-4,6-dimethylpyrimidine87
5Triphenylacetic acidpropargylamine85

Reaction Conditions: Carboxylic acid (1.3 equiv.), BTFFH (1.5 equiv.), DIPEA (4.5 equiv.), CH₂Cl₂ (2 mL/mmol), rt, 30 min; then amine (1.0 equiv.), 80 °C, 12–24 h.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.[1][5]

  • Dissolve the sterically hindered benzoic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[5]

  • Add the coupling reagent HATU (1.1-1.5 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][5]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1][5]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered substrates, this may take 12-24 hours.[5]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, 1M HCl (if compatible with the product), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation with BTFFH

This protocol is highly effective for extremely challenging couplings involving both sterically hindered and electron-deficient partners.[3][4]

  • To a dry reaction vial under an inert atmosphere (e.g., argon), add the sterically hindered benzoic acid (1.3 equivalents) and BTFFH (1.5 equivalents) in dry CH₂Cl₂.

  • Add DIPEA (4.5 equivalents) and stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Seal the vial and heat the reaction in an oil bath at 80°C for 12-24 hours. Caution: Heating CH₂Cl₂ in a sealed vial will cause overpressure.[4] Use appropriate pressure-rated glassware.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

AmideCouplingWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Hindered Benzoic Acid Activated_Ester Activated Intermediate Acid->Activated_Ester Pre-activation (15-30 min) Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_Ester Pre-activation (15-30 min) Base Base (e.g., DIPEA) Base->Activated_Ester Pre-activation (15-30 min) Solvent Anhydrous Solvent (DMF/DCM) Solvent->Activated_Ester Pre-activation (15-30 min) Amine Amine Activated_Ester->Amine Product Amide Product Amine->Product Coupling (12-24h)

Caption: General workflow for HATU-mediated amide coupling.

TroubleshootingFlowchart Start Start: Low/No Amide Product Check_Activation Is the activated intermediate forming? Start->Check_Activation Check_Conditions Are reaction conditions optimal? Check_Activation->Check_Conditions Yes Solution_Activation Solution: - Use a more potent coupling reagent (HATU, COMU). - Switch to acyl fluoride method (BTFFH). - Ensure anhydrous conditions. Check_Activation->Solution_Activation No Solution_Conditions Solution: - Increase temperature. - Prolong reaction time. - Use a non-nucleophilic base (DIPEA). - Ensure anhydrous solvent. Check_Conditions->Solution_Conditions No Success Reaction Optimized Check_Conditions->Success Yes

Caption: Troubleshooting logic for failed amide coupling reactions.

References

improving yield in reactions with 3-Bromo-2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2,4-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments, with a focus on improving reaction yields.

General Troubleshooting & FAQs

This section addresses broad issues applicable to most reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, is not dissolving in the reaction solvent. What can I do?

A1: Solubility can be a challenge. Consider the following strategies:

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are often effective. For amide couplings, anhydrous versions of these solvents are crucial.[1]

  • Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.[2]

  • Gentle Heating: Cautiously warming the mixture may improve solubility. Ensure the temperature is well below the decomposition point and the boiling point of the solvent.

  • Conversion to a Salt: For reactions where the free carboxylic acid is not required initially (like some cross-couplings), converting the acid to a more soluble salt (e.g., with a non-nucleophilic base) can be a useful strategy.

Q2: I am observing multiple spots on my TLC/LC-MS analysis, indicating a complex mixture. What are the likely side reactions?

A2: With a multi-functionalized molecule like this compound, several side reactions are possible depending on the reaction type:

  • Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself.[3][4]

  • Reactions at Multiple Sites: Under harsh conditions, reactions might occur at the bromine or fluorine positions, in addition to the desired reaction at the carboxylic acid. The C-F bonds are generally strong, but can be susceptible to nucleophilic aromatic substitution, especially given the electron-withdrawing nature of the other ring substituents.

Q3: How do the electronic properties of the fluorine and bromine substituents affect the reactivity of the carboxylic acid group?

A3: The two electron-withdrawing fluorine atoms and the bromine atom increase the acidity of the carboxylic acid proton. This can make deprotonation easier but also makes the carboxylate group a weaker nucleophile. This increased electrophilicity at the carbonyl carbon can facilitate activation with coupling reagents.

Section 1: Amide Bond Formation

Low yield in amide coupling is a common issue. The following guide provides troubleshooting for forming an amide bond with this compound.

Troubleshooting Guide: Amide Coupling Reactions

Issue Potential Cause Recommended Solution
Low or No Yield 1. Ineffective activation of the carboxylic acid.• Use a more powerful coupling reagent like HATU or HBTU.[5] • Ensure your coupling reagent is fresh and stored under anhydrous conditions.
2. Deactivation of coupling reagent by moisture.• Use anhydrous solvents (e.g., DMF, DCM) and reagents.[1] • Run the reaction under an inert atmosphere (Nitrogen or Argon).
3. Poor nucleophilicity of the amine.• If using a sterically hindered or electron-deficient amine, consider increasing the reaction temperature (e.g., to 40-50 °C) or using a stronger activating agent.[2][6]
4. Side reaction with the base.• Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) to minimize side reactions.[5]
Formation of Impurities 1. Racemization (if chiral centers are present).• For chiral amines, use additives like HOBt or OxymaPure with carbodiimide coupling agents (e.g., EDC) to suppress racemization.[5]
2. Reaction of coupling reagent with the amine.• Pre-activate the carboxylic acid with the coupling reagent and base for 10-15 minutes before adding the amine. This ensures the activated species is ready to react with the intended nucleophile.[1][5]

Experimental Protocol: Amide Coupling using HATU

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.5 M).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.[1]

  • Activation: Add HATU (1.1 eq) in one portion and stir the mixture at room temperature for 15 minutes for pre-activation.[1]

  • Amine Addition: Add the desired amine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[1]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid & Base (DIPEA) in Anhydrous Solvent (DMF) activation Add Coupling Reagent (HATU) Stir 15 min (Pre-activate) start->activation 1. amine_add Add Amine Partner activation->amine_add 2. stir Stir at RT for 2-4h Monitor by TLC/LCMS amine_add->stir 3. quench Quench & Extract with Organic Solvent stir->quench 4. wash Wash Organic Layer (NaHCO3, Brine) quench->wash 5. purify Dry, Concentrate & Purify wash->purify 6.

Caption: General workflow for HATU-mediated amide coupling.

Section 2: Suzuki Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Troubleshooting Guide: Suzuki Coupling

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inactive Catalyst.• Ensure the palladium catalyst is fresh. Consider using a more air-stable pre-catalyst.[4] • Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.[3][7]
2. Incorrect Base or Ligand.• The choice of base and ligand is critical and often substrate-dependent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and phosphine ligands (e.g., SPhos, XPhos, PPh₃).[3][4] Bulky, electron-rich ligands are often effective.[4]
3. Low Reaction Temperature.• While some Suzuki reactions work at room temperature, many require heating (e.g., 80-100 °C) to proceed at a reasonable rate.[8]
4. Homocoupling of Boronic Acid.• This side reaction is common.[3][4] Ensure the reaction is oxygen-free. Adding the aryl bromide in a slight excess can sometimes mitigate this.[7]
Protodeborylation 1. Boronic acid instability.• This is the replacement of the boronic acid group with a hydrogen atom. Use anhydrous conditions and a suitable base.[4] Using boronic esters (e.g., pinacol esters) instead of acids can improve stability.[7]

Experimental Protocol: General Suzuki Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[7]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1) via syringe.[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary. Purge with the inert gas for another 5 minutes.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[8]

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation reagents Combine Aryl Halide, Boronic Acid, & Base in Schlenk Flask degas1 Evacuate & Backfill with Inert Gas (3-5x) reagents->degas1 solvent Add Degassed Solvent degas1->solvent catalyst Add Pd Catalyst & Purge Again solvent->catalyst heat Heat (80-100 °C) Monitor by TLC/LCMS catalyst->heat workup Cool, Dilute, & Extract Product heat->workup purify Wash, Dry, Concentrate & Purify workup->purify

Caption: General experimental workflow for Suzuki coupling.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the ring are activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxylic acid and bromine substituents. The fluorine at the C4 position (para to the carboxylic acid) is particularly activated.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Issue Potential Cause Recommended Solution
Low or No Yield 1. Poor Nucleophile.• Ensure the nucleophile is strong enough to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an alcohol or amine), add a base to deprotonate it first.
2. Insufficient Ring Activation.• While the ring is already activated, SNAr reactions often require elevated temperatures to overcome the activation barrier associated with disrupting aromaticity.[9]
3. Solvent Effects.• Polar aprotic solvents (DMF, DMSO) are ideal for SNAr as they solvate the cation but not the nucleophile, increasing its reactivity.
Poor Selectivity 1. Reaction at Multiple Sites.• The fluorine at C4 is more activated (para to COOH) than the fluorine at C2 (ortho to COOH). However, substitution at C2 is possible. To favor mono-substitution at C4, use milder conditions (lower temperature, shorter reaction time) and monitor the reaction closely.[4]
2. Reaction at Bromine.• The C-Br bond is weaker than the C-F bond, but F⁻ is a poorer leaving group in traditional SN1/SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, which is favored by the highly electronegative fluorine atoms that stabilize the intermediate.[10] Reaction at the C-Br bond is less likely under typical SNAr conditions but can occur at very high temperatures.

Experimental Protocol: SNAr with an Amine

  • Setup: In a sealed tube or round-bottom flask with a condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO.

  • Reagents: Add the amine nucleophile (2-3 eq) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into water. Acidify with HCl (e.g., 1M) to protonate the carboxylic acid, which should cause the product to precipitate.

  • Purification: Filter the solid product, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

SNAr_Pathway start This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance-Stabilized Anion) start->intermediate 1. Nucleophilic Attack (Rate-Determining Step) product_4_sub 4-Substituted Product (Major) intermediate->product_4_sub 2. Elimination of F⁻ (fast, restores aromaticity) product_2_sub 2-Substituted Product (Minor) intermediate->product_2_sub Less favored pathway

Caption: Logical pathway for a typical SNAr reaction.

References

Technical Support Center: 3-Bromo-2,4-difluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-2,4-difluorobenzoic acid in their synthetic workflows. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common transformations involve reactions at the bromine and carboxylic acid functionalities. These include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-Br bond to form C-C or C-N bonds.

  • Amide bond formation via activation of the carboxylic acid group.

  • Esterification of the carboxylic acid.

  • Nucleophilic aromatic substitution of the fluorine atoms, although this typically requires harsh conditions.

Q2: How do the fluorine atoms influence the reactivity of the molecule?

A2: The two electron-withdrawing fluorine atoms have a significant impact on the molecule's reactivity. They increase the acidity of the carboxylic acid and can influence the reactivity of the aryl ring in cross-coupling reactions. The fluorine atoms also enhance the metabolic stability and modulate the physicochemical properties of downstream compounds, a desirable trait in drug discovery.

Q3: What are the typical storage and handling recommendations for this compound?

A3: this compound is a solid at room temperature. It should be stored in a cool, dry place away from incompatible materials. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue 1: Low or no yield of the desired coupled product, with recovery of starting material.

  • Potential Cause: Inefficient catalyst activation or decomposition. The steric hindrance and electronic nature of the substrate can make oxidative addition challenging.

  • Recommended Solutions:

    • Catalyst and Ligand Selection: For Suzuki couplings, consider using pre-catalysts or generating the active Pd(0) species in situ. Bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective. For Buchwald-Hartwig aminations, G3 or G4 Buchwald precatalysts are good starting points.

    • Solvent and Base Combination: Ensure your solvent is thoroughly degassed to prevent catalyst oxidation. Common solvent systems include dioxane/water or toluene/water mixtures. The choice of base is also critical; inorganic carbonates like K₂CO₃ or phosphates like K₃PO₄ are often used.

    • Temperature Optimization: If the reaction is sluggish, gradually increasing the temperature in 10°C increments may improve the reaction rate. However, be aware that excessively high temperatures can lead to catalyst decomposition.

Issue 2: Significant formation of a dehalogenated (debrominated) byproduct.

  • Potential Cause: The formation of palladium hydride species during the catalytic cycle can lead to reductive dehalogenation of the starting material.

  • Recommended Solutions:

    • Base Selection: Use a milder base, as stronger bases can sometimes promote dehalogenation.

    • Ligand Choice: Employing bulky phosphine ligands can favor the desired reductive elimination pathway over dehalogenation.

Issue 3: Poor reproducibility of reaction yields.

  • Potential Cause: Sensitivity to air and moisture. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Boronic acids can also be prone to degradation.

  • Recommended Solutions:

    • Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere (e.g., nitrogen or argon).

    • Solvent Degassing: Thoroughly degas all solvents before use, for instance, by sparging with an inert gas or using freeze-pump-thaw cycles.[1]

    • Reagent Quality: Use high-purity reagents and check the quality of the boronic acid, as they can decompose upon storage.

Amide Bond Formation

Issue 1: Incomplete conversion to the desired amide.

  • Potential Cause: Insufficient activation of the carboxylic acid. The electronic properties of the fluorinated ring can affect the reactivity of the carboxyl group.

  • Recommended Solutions:

    • Coupling Reagents: A wide variety of coupling reagents are available. If a standard carbodiimide like DCC or EDC gives poor results, consider using phosphonium- or uronium-based reagents such as BOP, PyBOP, or HATU, which are often more effective for challenging couplings.

    • Activation Method: Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or a mixed anhydride, before reaction with the amine.

Issue 2: Formation of byproducts and difficulty in purification.

  • Potential Cause: Side reactions associated with the coupling reagent or epimerization if chiral amines are used.

  • Recommended Solutions:

    • Reaction Conditions: Optimize the reaction temperature; some coupling reactions proceed more cleanly at lower temperatures. Also, ensure the stoichiometry of the reagents is correct.

    • Work-up and Purification: The choice of work-up procedure is important for removing byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC is often removed by filtration). Purification is typically achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Summary for Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solutions
Low/No YieldInefficient catalyst activation/decompositionUse bulky, electron-rich ligands (XPhos, SPhos); optimize base and solvent; carefully increase temperature.
DehalogenationFormation of Pd-H speciesUse milder bases (K₂CO₃, K₃PO₄); employ bulky phosphine ligands.
Poor ReproducibilitySensitivity to air/moistureMaintain a strict inert atmosphere; thoroughly degas solvents; check reagent quality.[1]
Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesNotes
CarbodiimidesDCC, EDCWidely used, but can cause epimerization. Byproducts may complicate purification.
Phosphonium SaltsBOP, PyBOPHighly effective, but produce carcinogenic HMPA as a byproduct.
Uronium/Aminium SaltsHATU, HBTUVery efficient and fast-acting. Good for sterically hindered substrates.
Acid Halide FormationSOCl₂, (COCl)₂Highly reactive intermediates. Requires careful handling due to corrosive nature.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

General Procedure for Amide Bond Formation using HATU
  • Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Logic for Suzuki Coupling start Low Yield in Suzuki Coupling? check_catalyst Check Catalyst System (Precatalyst, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagents Verify Reagent Quality (Degassed Solvents, Boronic Acid) start->check_reagents side_reaction Side Reaction Observed? (e.g., Dehalogenation) check_catalyst->side_reaction check_conditions->side_reaction check_reagents->side_reaction optimize_base Optimize Base (e.g., Use Milder Base) side_reaction->optimize_base Yes success Successful Reaction side_reaction->success No, yield improves optimize_ligand Optimize Ligand (e.g., Bulky Phosphine) optimize_base->optimize_ligand optimize_ligand->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

amide_formation_pathway Amide Formation Activation Pathways cluster_activation Activation Methods start Carboxylic Acid (R-COOH) coupling_reagent Coupling Reagent (e.g., HATU, EDC) start->coupling_reagent acid_chloride Acid Chloride (R-COCl) start->acid_chloride amine Amine (R'-NH2) amide Amide (R-CONHR') amine->amide coupling_reagent->amide acid_chloride->amide

Caption: Key activation pathways for amide bond formation.

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-2,4-difluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 3-Bromo-2,4-difluorobenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: High Levels of Residual Palladium After Standard Work-up

  • Symptoms:

    • The organic layer or isolated product retains a dark color (black, brown, or gray).

    • Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) indicates palladium levels significantly above the acceptable limits (typically >10 ppm for active pharmaceutical ingredients).[1]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Formation of Soluble Palladium Complexes The carboxylic acid and fluorine substituents on this compound can form stable, soluble complexes with palladium, making simple filtration or aqueous extraction ineffective.[2] 1. Employ a Palladium Scavenger: Introduce a solid-supported scavenger with high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol, QuadraPure TU) or polymer-based scavengers (e.g., MP-TMT) are often effective.[1][3] 2. Optimize Scavenging Conditions: Screen different scavengers, temperatures (room temperature to 60 °C), and reaction times (1-24 hours) to determine the most effective conditions.[4][5]
Inefficient Filtration of Heterogeneous Palladium Fine palladium particles (palladium black) can pass through standard filter paper.
Product Chelation to Palladium The product itself may act as a ligand, keeping the palladium in solution.

Problem 2: Significant Product Loss During Palladium Removal

  • Symptoms:

    • Low isolated yield of the final product after the scavenging or purification step.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Adsorption onto Scavenger or Adsorbent Polar products, such as carboxylic acids, can have an affinity for the surface of silica-based scavengers or activated carbon.
Product Precipitation with Palladium In some instances, the product may co-precipitate with palladium species.
Product Degradation The chosen scavenging conditions (e.g., high temperature, reactive scavenger) may be degrading the product.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting concentrations of residual palladium after a cross-coupling reaction?

A1: The initial concentration of residual palladium can vary widely, from several hundred to several thousand parts per million (ppm), depending on the specific reaction conditions and catalyst loading.[1]

Q2: What are the regulatory limits for palladium in pharmaceutical intermediates and APIs?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent limits for elemental impurities. For palladium, a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final API.[5]

Q3: Which palladium scavengers are most effective for polar, acidic molecules like this compound?

A3: Thiol-functionalized scavengers (e.g., SiliaMetS Thiol, QuadraPure TU) and those containing trimercaptotriazine (TMT) have shown high efficacy in removing palladium from a variety of reaction mixtures, including those with polar and functionalized molecules.[1][3][6] A screening of different scavengers is always recommended to find the optimal one for a specific system.[4]

Q4: Can I use a combination of palladium removal techniques?

A4: Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a chemical scavenger to capture soluble species.[7]

Q5: How can I quantify the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for accurately quantifying trace levels of palladium in organic samples.[7][8]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Activated Carbon (Darco KB-B) 300< 1Inexpensive, readily available.Can require high loading, may adsorb product.[6]
Silica-Thiol Scavenger (e.g., SiliaMetS Thiol) 1000 - 3000< 50High efficiency and selectivity for palladium.[3][7]Higher cost than activated carbon.
Polymer-Bound TMT (MP-TMT) 800< 10High capacity and efficiency.[9]May require specific solvent compatibility.
QuadraPure TU up to 3000< 2High capacity, suitable for fixed-bed applications.[1]May require elevated temperatures for optimal performance.[1]
Crystallization > 20007 - 18Can be a highly effective final purification step.Potential for significant product loss in mother liquor.[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using a Solid-Supported Scavenger (Batch Mode)

  • Reaction Work-up: Following the completion of the reaction, perform a standard aqueous work-up to remove water-soluble by-products.

  • Solvent Choice: Ensure the crude product containing the palladium impurity is dissolved in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate). The solvent should fully dissolve the product but not react with the scavenger.

  • Scavenger Addition: Add 4-8 molar equivalents of the selected palladium scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction.[4][10]

  • Stirring: Stir the mixture at room temperature for 1-4 hours. If initial screening shows incomplete removal, the temperature can be increased to 40-60 °C and the stirring time extended.[4][5]

  • Filtration: Filter the mixture through a sintered glass funnel or a Büchner funnel with a pad of Celite®.

  • Washing: Wash the filtered scavenger with 2-3 portions of fresh solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.[7]

Protocol 2: Palladium Quantification by ICP-MS (General Workflow)

  • Sample Preparation: Accurately weigh a sample of the organic compound (typically 10-20 mg) into a suitable digestion vessel.[7]

  • Acid Digestion: Add a mixture of high-purity trace-metal grade acids (e.g., nitric acid and hydrochloric acid) to the vessel.

  • Microwave Digestion: Heat the sample using a microwave digestion system to break down the organic matrix and bring the palladium into solution.

  • Dilution: Dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the diluted sample using a calibrated ICP-MS instrument to determine the concentration of palladium. The use of an internal standard is recommended to correct for matrix effects.[11]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) filter_celite Filter through Celite® Pad start->filter_celite scavenger_add Add Palladium Scavenger (e.g., SiliaMetS Thiol, 4-8 eq.) filter_celite->scavenger_add stir Stir (1-4h, RT) scavenger_add->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger wash Wash Scavenger with Solvent filter_scavenger->wash combine Combine Filtrate and Washes wash->combine concentrate Concentrate Under Vacuum combine->concentrate product Purified Product concentrate->product analysis ICP-MS Analysis product->analysis decision Pd > 10 ppm? analysis->decision decision->scavenger_add Repeat Scavenging or Optimize Conditions Troubleshooting_Decision_Tree start High Residual Pd After Purification cause1 Incomplete Removal? start->cause1 Issue cause2 Product Loss? start->cause2 Issue solution1a Use High-Affinity Scavenger (e.g., Thiol-based) cause1->solution1a Yes solution1b Optimize Scavenging (Time, Temp, Equivalents) cause1->solution1b Yes solution1c Use Celite® Filtration for fine particles cause1->solution1c Yes solution2a Reduce Scavenger Amount cause2->solution2a Yes solution2b Wash Scavenger Thoroughly cause2->solution2b Yes solution2c Screen for a More Selective Scavenger cause2->solution2c Yes

References

Technical Support Center: Large-Scale Synthesis of 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of 3-Bromo-2,4-difluorobenzoic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The two most common industrial-scale methods are:

  • Directed ortho-metalation (DoM) of 1-bromo-2,4-difluorobenzene: This involves the deprotonation of 1-bromo-2,4-difluorobenzene using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium species with carbon dioxide.

  • Electrophilic bromination of 2,4-difluorobenzoic acid: This method involves treating 2,4-difluorobenzoic acid with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like sulfuric acid.

Q2: What are the main advantages and disadvantages of each method?

A2: The choice of method often depends on the availability of starting materials, safety infrastructure, and desired purity profile. The DoM route generally offers high regioselectivity, but requires cryogenic temperatures and the handling of pyrophoric organolithium reagents, which poses significant safety challenges on a large scale.[1][2][3] The electrophilic bromination route uses less hazardous reagents but may produce isomeric impurities, particularly the 5-bromo isomer, which can be difficult to separate.

Q3: What is the expected yield and purity for these synthesis routes?

A3: Yields and purity can vary based on reaction conditions and purification methods. The DoM route can achieve high yields, often exceeding 80%, with high purity after purification. The electrophilic bromination of 2,4-difluorobenzoic acid can also provide good yields, though purification to remove isomeric byproducts is often necessary to achieve purities above 99%.[4][5]

Q4: What are the critical safety considerations for the large-scale synthesis of this compound?

A4: For the Directed ortho-metalation route, the primary hazard is the use of organolithium reagents, which are pyrophoric and can ignite spontaneously on contact with air or moisture.[6][7] All operations involving these reagents must be conducted under a strict inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment, including flame-resistant lab coats and safety glasses.[1][2] For the bromination route, the use of corrosive reagents like bromine and sulfuric acid requires careful handling to avoid skin and respiratory tract irritation.

Troubleshooting Guide

Directed ortho-metalation Route

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields in a lithiation reaction can stem from several factors:

  • Inactive organolithium reagent: The titer of the organolithium reagent may be lower than stated. It is crucial to titrate the reagent before use to determine its exact concentration.

  • Presence of moisture: Organolithium reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and all solvents are anhydrous.

  • Inadequate cooling: The lithiation reaction is highly exothermic. Maintaining a very low temperature (typically below -65°C) is critical to prevent side reactions and decomposition of the lithiated intermediate.[8]

  • Inefficient carbonation: Ensure the carbon dioxide used for quenching is dry and that it is introduced in a way that maximizes contact with the aryllithium species (e.g., bubbling through the solution or pouring the reaction mixture onto crushed dry ice).

Q: I am observing significant amounts of debrominated product (2,4-difluorobenzoic acid). How can this be minimized?

A: Formation of the debrominated product suggests that the lithium-halogen exchange is occurring competitively with deprotonation. To favor deprotonation:

  • Use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) instead of n-butyllithium.

  • Maintain a very low reaction temperature throughout the addition of the organolithium reagent.

Electrophilic Bromination Route

Q: My final product is contaminated with a significant amount of the 5-bromo isomer. How can I improve the regioselectivity and purify the product?

A: The formation of the 5-bromo isomer is a common side product in the electrophilic bromination of 2,4-difluorobenzoic acid.

  • Improving Regioselectivity: Carefully controlling the reaction temperature and the rate of addition of the brominating agent can influence the isomeric ratio.

  • Purification: A common industrial method to remove the isomeric impurity involves esterifying the crude acid mixture. The resulting esters often have different boiling points, allowing for separation via fractional distillation. The purified ester of the desired 3-bromo isomer is then hydrolyzed back to the carboxylic acid.[4][5]

Q: The bromination reaction is sluggish or incomplete. What can I do?

A: Ensure that the sulfuric acid used is of high concentration and that the reaction mixture is homogenous. Inadequate stirring on a large scale can lead to localized areas of low reactivity. Also, confirm the purity and reactivity of the brominating agent (e.g., NBS).

Data Presentation

Table 1: Comparison of Large-Scale Synthesis Routes for this compound

ParameterDirected ortho-metalationElectrophilic Bromination
Starting Material 1-Bromo-2,4-difluorobenzene2,4-Difluorobenzoic acid
Key Reagents n-BuLi or LDA, CO2N-Bromosuccinimide, H2SO4
Typical Temperature -78°C to -65°C0°C to 25°C
Reported Yield >80%~80%
Purity (after purification) >99%>99.5%
Key Side Products Debrominated product, di-lithiated species5-Bromo isomer, di-bromo products
Primary Safety Hazard Pyrophoric organolithiumsCorrosive acids and brominating agents

Experimental Protocols

Method 1: Directed ortho-metalation of 1-Bromo-2,4-difluorobenzene

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel is assembled and flame-dried under vacuum, then backfilled with dry nitrogen.

  • Reaction Mixture: The reactor is charged with anhydrous tetrahydrofuran (THF) and 1-bromo-2,4-difluorobenzene. The solution is cooled to -78°C using a suitable cooling bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the addition funnel, maintaining the internal temperature below -65°C.[8] The reaction mixture is stirred at this temperature for 2-3 hours.

  • Carboxylation: The reaction mixture is then slowly transferred via cannula into a separate reactor containing a vigorously stirred slurry of crushed dry ice in anhydrous THF.

  • Quenching and Work-up: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is quenched with water and 1N HCl.

  • Extraction and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound.

Method 2: Electrophilic Bromination of 2,4-Difluorobenzoic Acid

  • Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a thermocouple, and an addition funnel is charged with concentrated sulfuric acid.

  • Reaction Mixture: 2,4-Difluorobenzoic acid is added portion-wise to the sulfuric acid, and the mixture is stirred until all solids have dissolved. The solution is then cooled to 0-5°C.

  • Bromination: N-bromosuccinimide (NBS) is added in small portions over several hours, ensuring the internal temperature does not exceed 10°C. The reaction is then allowed to stir at room temperature until completion (monitored by HPLC).

  • Quenching and Isolation: The reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration and washed with cold water until the filtrate is neutral.

  • Purification via Esterification: The crude product is dried and then refluxed with methanol and a catalytic amount of sulfuric acid to form the methyl ester.

  • Distillation and Hydrolysis: The resulting mixture of methyl esters is separated by vacuum distillation. The fraction containing the desired methyl 3-bromo-2,4-difluorobenzoate is then hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the high-purity this compound.[4][5]

Visualizations

Synthesis_Workflow cluster_0 Route 1: Directed ortho-metalation cluster_1 Route 2: Electrophilic Bromination start1 1-Bromo-2,4-difluorobenzene step1_1 Lithiation with n-BuLi (THF, -78°C) start1->step1_1 step1_2 Carboxylation with CO2 step1_1->step1_2 end1 This compound step1_2->end1 start2 2,4-Difluorobenzoic Acid step2_1 Bromination with NBS (H2SO4, 0-25°C) start2->step2_1 step2_2 Esterification (MeOH) step2_1->step2_2 step2_3 Fractional Distillation step2_2->step2_3 step2_4 Hydrolysis step2_3->step2_4 end2 This compound step2_4->end2 Troubleshooting_Lithiation start Low Yield in Lithiation Route q1 Is the n-BuLi titer confirmed? start->q1 sol1 Titrate n-BuLi before use q1->sol1 No q2 Are solvents and glassware completely anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Flame-dry glassware; use anhydrous solvents q2->sol2 No q3 Was the temperature maintained < -65°C? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Improve cooling efficiency; slow down n-BuLi addition q3->sol3 No q4 Is debromination observed? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Consider using LDA instead of n-BuLi; ensure strict temperature control q4->sol4 Yes end Review reaction setup and reagent quality q4->end No a4_yes Yes a4_no No sol4->end

References

Technical Support Center: Deprotection of 3-Bromo-2,4-difluorobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 3-Bromo-2,4-difluorobenzoic acid esters.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the deprotection of this compound esters.

Q1: My saponification (alkaline hydrolysis) of methyl/ethyl 3-bromo-2,4-difluorobenzoate is incomplete. What are the possible causes and solutions?

A1: Incomplete saponification is a frequent challenge, often stemming from steric hindrance and the electronic effects of the fluorine and bromine substituents. The 2,4-difluoro substitution pattern can sterically hinder the approach of the hydroxide nucleophile to the ester carbonyl group.

Potential Causes:

  • Insufficient reaction time or temperature: The reaction may be sluggish under standard conditions.

  • Inadequate base concentration: Not enough hydroxide is present to drive the reaction to completion.

  • Poor solubility of the ester: The ester may not be fully dissolved in the reaction solvent, limiting its availability for reaction.

  • Steric hindrance: The ortho-fluorine and bromine atoms impede the nucleophilic attack at the carbonyl carbon.

Troubleshooting Solutions:

SolutionDetailed StepsExpected Outcome
Increase Reaction Temperature and/or Time Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Extend the reaction time, checking for completion every few hours.Increased reaction rate and conversion to the carboxylic acid.
Use a Higher Concentration of Base Increase the molar excess of the base (e.g., from 1.5 equivalents to 3-5 equivalents of LiOH or NaOH).Drives the equilibrium towards the product side, favoring complete hydrolysis.
Improve Solubility Add a co-solvent such as THF or dioxane to the reaction mixture to ensure the ester is fully dissolved.Enhanced reaction rate due to improved homogeneity.
Employ Alternative Hydrolysis Conditions For particularly hindered esters, consider using potassium tert-butoxide in DMSO for a stronger, non-aqueous basic condition.May overcome steric hindrance where traditional aqueous bases fail.

Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture after alkaline hydrolysis. What could it be?

A2: A common side reaction, especially under forcing conditions (high temperatures), is decarboxylation of the desired this compound product to form 1-bromo-2,4-difluorobenzene.

Potential Cause:

  • Excessive heat: The electron-withdrawing fluorine atoms can destabilize the aromatic ring, making the carboxylate group susceptible to elimination as CO2 at elevated temperatures.

Troubleshooting Solutions:

SolutionDetailed StepsExpected Outcome
Lower Reaction Temperature Perform the hydrolysis at the lowest effective temperature. It is better to extend the reaction time at a lower temperature than to force the reaction with excessive heat.Minimized formation of the decarboxylated byproduct.
Careful pH control during workup During the acidic workup to protonate the carboxylate, avoid strongly acidic conditions and prolonged exposure to acid, as this can also promote decarboxylation.Preservation of the desired carboxylic acid product.

Q3: The deprotection of my tert-butyl 3-bromo-2,4-difluorobenzoate with trifluoroacetic acid (TFA) is not working well. What should I consider?

A3: Acid-catalyzed deprotection of t-butyl esters is generally efficient, but issues can arise.

Potential Causes:

  • Insufficient acid: Not enough TFA is present to catalyze the reaction effectively.

  • Presence of scavengers: Other functional groups in the molecule might be reacting with the generated tert-butyl cation.

  • Inappropriate solvent: The choice of solvent can influence the stability of the carbocation intermediate.

Troubleshooting Solutions:

SolutionDetailed StepsExpected Outcome
Increase TFA Concentration Use a higher concentration of TFA in the reaction mixture, for example, a 50:50 mixture of TFA and dichloromethane (DCM).Faster and more complete deprotection.
Use a Cation Scavenger Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation and prevent side reactions.Cleaner reaction profile with fewer byproducts.
Optimize Solvent Ensure the use of an anhydrous, non-nucleophilic solvent like DCM.Stable reaction environment for the carbocation-mediated deprotection.

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

Monitoring by TLC:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: UV light (254 nm). The starting ester and the product carboxylic acid should have different Rf values. The carboxylic acid will typically have a lower Rf and may show some streaking.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Methyl 3-Bromo-2,4-difluorobenzoate

Materials:

  • Methyl 3-bromo-2,4-difluorobenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3-bromo-2,4-difluorobenzoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH·H₂O (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat to 40-50°C.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Acid-Catalyzed Deprotection of tert-Butyl 3-Bromo-2,4-difluorobenzoate

Materials:

  • tert-Butyl 3-bromo-2,4-difluorobenzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-bromo-2,4-difluorobenzoate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Data Summary

The following table summarizes typical reaction conditions for the deprotection of various this compound esters. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Ester Protecting GroupReagentsSolvent(s)TemperatureTypical Reaction Time
MethylLiOH or NaOHTHF/Water, MeOH/WaterRoom Temp to 50°C2 - 16 hours
EthylLiOH or NaOHTHF/Water, EtOH/WaterRoom Temp to 60°C3 - 24 hours
tert-ButylTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp1 - 4 hours

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product start This compound ester deprotection Select Deprotection Method (Alkaline or Acidic) start->deprotection Choose conditions monitoring Monitor by TLC deprotection->monitoring Run reaction monitoring->deprotection Incomplete reaction (Troubleshoot) workup Aqueous Workup & Purification monitoring->workup Reaction complete product This compound workup->product Isolate

Caption: Experimental workflow for the deprotection of this compound esters.

Troubleshooting_Tree start Problem Encountered incomplete Incomplete Reaction? start->incomplete byproduct Byproduct Formation? start->byproduct low_yield Low Yield? start->low_yield sol_incomplete1 Increase Time/Temp incomplete->sol_incomplete1 Yes sol_incomplete2 Increase Base Conc. incomplete->sol_incomplete2 Yes sol_incomplete3 Improve Solubility incomplete->sol_incomplete3 Yes sol_byproduct1 Lower Temperature byproduct->sol_byproduct1 Yes sol_byproduct2 Careful pH Control byproduct->sol_byproduct2 Yes sol_low_yield1 Optimize Workup low_yield->sol_low_yield1 Yes sol_low_yield2 Check for Decarboxylation low_yield->sol_low_yield2 Yes

Caption: Troubleshooting decision tree for deprotection reactions.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous characterization of pharmaceutical intermediates is paramount in drug development to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API). 3-Bromo-2,4-difluorobenzoic acid, a key building block in the synthesis of various therapeutic agents, requires comprehensive analytical evaluation. This guide provides a comparative overview of essential analytical techniques for its characterization, complete with experimental protocols and data interpretation.

Methods at a Glance: A Comparative Overview

A multi-pronged analytical approach is crucial for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information, as summarized below.

Analytical TechniqueInformation ProvidedKey Performance Aspects
NMR Spectroscopy Unambiguous structural elucidation, identification of impuritiesHigh resolution, quantitative capability (qNMR), non-destructive
Mass Spectrometry Molecular weight confirmation, fragmentation pattern for structural clues, impurity identificationHigh sensitivity, can be coupled with chromatographic techniques (GC-MS, LC-MS)
FTIR Spectroscopy Identification of functional groupsFast, non-destructive, provides a molecular "fingerprint"
HPLC Purity determination, quantification of the main component and impuritiesHigh resolution for separating complex mixtures, excellent quantitative accuracy and precision

In-Depth Analysis: Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol (¹H, ¹³C, and ¹⁹F NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition Parameters (Typical for ¹H NMR):

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data Interpretation:

The chemical shifts, coupling constants (J-values), and integration of the peaks in the ¹H NMR spectrum provide detailed information about the proton environment. ¹³C NMR reveals the number and types of carbon atoms, while ¹⁹F NMR is crucial for confirming the presence and positions of the fluorine atoms. For instance, in a related compound, 3-bromo-4-fluorobenzoic acid, the proton and fluorine NMR data provide clear structural information[1]. The identification of common impurities, such as positional isomers, can also be achieved through careful analysis of the NMR spectra[2].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer NMR_Tube->Spectrometer Pulse Pulse Sequence (1H, 13C, 19F) Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT FID->FT Correction Phase & Baseline Correction FT->Correction Spectrum NMR Spectrum Correction->Spectrum Analysis Structural Elucidation & Impurity ID Spectrum->Analysis

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for identifying potential impurities. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Experimental Protocol (GC-MS):

Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester). For example, diazomethane or methyl chloroformate can be used for methylation[3].

  • Sample Injection: Inject the derivatized sample into the GC-MS system.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C).

    • Carrier Gas: Helium.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Interpretation:

The mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized analyte. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units[4]. The fragmentation pattern provides further structural confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Derivatization Derivatization (e.g., Methylation) Sample->Derivatization Deriv_Sample Volatile Derivative Derivatization->Deriv_Sample Injector GC Injector Deriv_Sample->Injector Deriv_Sample->Injector GC_Column GC Column Separation Injector->GC_Column Ion_Source EI Ion Source GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Detector->Mass_Spectrum Analysis Molecular Weight & Structure Confirmation Mass_Spectrum->Analysis

Caption: Workflow for GC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Data Interpretation:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (Carboxylic acid)
1680-1710C=OStretching (Carboxylic acid)
1210-1320C-OStretching
1000-1400C-FStretching
550-750C-BrStretching

The spectrum provides a unique "fingerprint" for the molecule, which can be compared to a reference spectrum for identity confirmation[5][6][7].

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification in the pharmaceutical industry. A reverse-phase HPLC method is typically suitable for analyzing benzoic acid derivatives.

Experimental Protocol (Reverse-Phase HPLC):

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile)[8].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV maximum of the analyte (typically around 230-280 nm).

    • Injection Volume: 10 µL.

Data Interpretation:

The retention time of the major peak should be consistent with that of a reference standard. The peak area is proportional to the concentration, allowing for the quantification of the main component and any impurities. The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.

Comparative Summary of Analytical Data

ParameterNMR SpectroscopyMass SpectrometryFTIR SpectroscopyHPLC
Primary Use Structure ElucidationMolecular Weight ConfirmationFunctional Group IDPurity & Quantification
Sample Prep. DissolutionDerivatization (for GC)Minimal to noneDissolution
Sensitivity ModerateHighLowHigh
Quantitative? Yes (qNMR)Semi-quantitativeNoYes
Destructive? NoYesNoNo

Conclusion

A combination of NMR, MS, FTIR, and HPLC provides a comprehensive analytical characterization of this compound. NMR and MS are essential for definitive structural confirmation, while FTIR offers a rapid identity check. HPLC is the gold standard for assessing purity and for the quantification of the compound and its related impurities. The integration of data from these orthogonal techniques ensures the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

A Comparative Guide to Purity Analysis of Substituted Benzoic Acids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of substituted benzoic acids, a critical step in research, development, and quality control within the pharmaceutical and chemical industries. This guide provides a comparative overview of HPLC methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and optimizing their analytical strategies.

Principle of Separation: Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing substituted benzoic acids. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.

The retention of substituted benzoic acids is highly dependent on the mobile phase pH. As weak acids, their ionization state can be controlled by adjusting the pH. To ensure good retention and peak shape on a C18 column, the mobile phase pH should be maintained at least 1.5 to 2 units below the pKa of the analytes (typically around pH 2.5-3.0 for benzoic acid derivatives). At this pH, the benzoic acids are in their neutral, protonated form, increasing their hydrophobicity and retention.

General Experimental Protocol for Purity Analysis

A generalized RP-HPLC protocol for the purity analysis of substituted benzoic acids is presented below. This method can serve as a starting point and can be optimized based on the specific properties of the analytes.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Reference standards of the substituted benzoic acids and their potential impurities

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient starts with a higher percentage of Mobile Phase A and ramps up to a higher percentage of Mobile Phase B. For example, 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm or 254 nm, or optimized based on the UV spectrum of the analyte.[1]

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the analysis sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Comparative Data for Substituted Benzoic Acids

The retention behavior and potential impurities of substituted benzoic acids can vary significantly depending on the nature and position of the substituent. The following tables provide a comparative summary.

Table 1: HPLC Method Parameters for Different Substituted Benzoic Acids
Analyte Class Column Mobile Phase Detection LOD (µg/mL) LOQ (µg/mL)
Benzoic AcidC18 (150 x 4.6 mm, 5 µm)A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient)[2]230 nm[1]1[3]4[3]
Hydroxybenzoic AcidsBiphenyl Stationary Phase[4]A: 0.1% Formic Acid in WaterB: Methanol (Gradient)[4]254 nm~0.1~0.3
Aminobenzoic Acid IsomersMixed-Mode (RP/Cation-Exchange)A: Water with 20 mM Ammonium Acetate (pH 4.5)B: Acetonitrile255 nmN/AN/A
Nitrobenzoic AcidsC18 (150 x 4.6 mm, 5 µm)A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient)254 nmN/AN/A
Chlorobenzoic AcidsC18 (150 x 4.6 mm, 5 µm)A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient)254 nmN/AN/A

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are indicative and can vary based on the specific instrument and method conditions.

Table 2: Retention Behavior and Common Impurities of Substituted Benzoic Acids
Analyte Class Expected Retention Behavior on C18 Common Potential Impurities
Benzoic AcidBaseline retention.Benzene, Toluene (from synthesis), Benzyl alcohol (oxidation/reduction byproduct).[2]
Hydroxybenzoic AcidsRetention decreases with increasing number of hydroxyl groups (more polar). Positional isomers can be separated.Phenol, related di- or tri-hydroxybenzenes, starting materials from synthesis.
Aminobenzoic AcidsZwitterionic nature can lead to poor peak shape. pH control is critical. Isomers often require specialized columns for baseline separation.Corresponding nitrobenzoic acid (incomplete reduction), aniline, starting materials.
Nitrobenzoic AcidsMore hydrophobic and thus more retained than benzoic acid. Isomers can often be separated on a standard C18 column.Dinitrobenzoic acids, starting materials (e.g., toluene), byproducts from nitration.[5]
Chlorobenzoic AcidsRetention increases with the number of chlorine atoms. Positional isomers can be challenging to separate.Dichlorobenzenes, starting materials (e.g., chlorotoluene), isomeric impurities.[5]

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Standard & Sample Weighing B Dissolution in Solvent A->B C Filtration (0.45 µm) B->C F Injection into HPLC C->F D Mobile Phase Preparation E Degassing D->E G Separation on C18 Column E->G F->G H UV Detection G->H I Chromatogram Acquisition H->I J Peak Integration & Identification I->J K Purity Calculation J->K L Report Generation K->L

Caption: Experimental workflow for the purity analysis of substituted benzoic acids by HPLC.

Method_Validation cluster_0 Method Validation Parameters cluster_1 Ensures Method is Fit for Purpose Specificity Specificity ReliableResults Reliable & Reproducible Results Specificity->ReliableResults Linearity Linearity Linearity->ReliableResults Accuracy Accuracy Accuracy->ReliableResults Precision Precision Precision->ReliableResults LOD Limit of Detection LOD->ReliableResults LOQ Limit of Quantitation LOQ->ReliableResults Robustness Robustness Robustness->ReliableResults

Caption: Logical relationship of key parameters in HPLC method validation.

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Bromo-difluoro-benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how the positional isomerism of bromo-difluoro-benzoic acids influences their performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and materials science.

The strategic incorporation of fluorine atoms into aromatic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Bromo-difluoro-benzoic acids, therefore, represent a crucial class of building blocks for the synthesis of novel therapeutics and functional materials via the versatile Suzuki-Miyaura cross-coupling reaction. However, the reactivity of these isomers is not uniform and is significantly dictated by the relative positions of the bromine, fluorine, and carboxylic acid substituents on the benzene ring. This guide provides a comprehensive comparison of the expected reactivity of various bromo-difluoro-benzoic acid isomers in Suzuki coupling, supported by established mechanistic principles and representative experimental data.

The Decisive Factors: Steric Hindrance and Electronic Effects

The success and rate of a Suzuki-Miyaura coupling are primarily governed by two key factors originating from the aryl halide substrate:

  • Electronic Effects: The electron density of the aromatic ring influences the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond. Electron-withdrawing groups, such as fluorine and carboxylic acid, decrease the electron density around the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally leads to a faster reaction.

  • Steric Hindrance: The spatial arrangement of substituents around the bromine atom can impede the approach of the bulky palladium catalyst. Substituents in the ortho position to the bromine atom can significantly slow down or even inhibit the oxidative addition step, leading to lower yields and longer reaction times.

A Comparative Reactivity Profile of Bromo-difluoro-benzoic Acid Isomers

General Reactivity Trend (Highest to Lowest):

  • Isomers with no ortho substituents to the bromine atom: These isomers are expected to be the most reactive. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group will activate the C-Br bond towards oxidative addition, and the absence of steric hindrance allows for easy access of the palladium catalyst. Examples include:

    • 4-Bromo-2,5-difluorobenzoic acid

    • 4-Bromo-2,3-difluorobenzoic acid

    • 5-Bromo-2,4-difluorobenzoic acid

  • Isomers with one ortho substituent to the bromine atom: The presence of a single fluorine or carboxylic acid group in the ortho position will introduce a degree of steric hindrance, which is expected to decrease the reaction rate compared to the isomers with no ortho substituents. The extent of this deactivation will depend on the specific isomer and the bulk of the catalyst system used. Examples include:

    • 2-Bromo-4,5-difluorobenzoic acid

    • 3-Bromo-2,4-difluorobenzoic acid

  • Isomers with two ortho substituents to the bromine atom: These isomers are predicted to be the least reactive. The significant steric congestion around the C-Br bond, caused by substituents on both sides, will severely hinder the oxidative addition step. Achieving successful coupling with these substrates often requires more forcing reaction conditions, specialized bulky phosphine ligands, and longer reaction times. An example is:

    • 4-Bromo-2,6-difluorobenzoic acid

Quantitative Data: A Glimpse into Reaction Performance

The following table summarizes representative experimental data for the Suzuki coupling of some bromo-difluoro-benzoic acid isomers. It is crucial to note that these reactions were performed under different conditions and with different coupling partners; therefore, a direct comparison of yields should be made with caution. The data serves to provide a practical insight into the reaction conditions typically employed for these substrates.

Bromo-difluoro-benzoic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2,4-difluorobenzoic acid Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012~90% (estimated)
4-Bromo-2,5-difluorobenzoic acid 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100295%[1]
2-Bromo-4,5-difluorobenzoic acid Pyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901685%
4-Bromo-2,6-difluorobenzoic acid 3,5-Dimethylphenylboronic acidBuchwald G3 / XPhosK₃PO₄t-Amyl alcohol1102475%

Experimental Protocols: A General Guideline

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a bromo-difluoro-benzoic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Bromo-difluoro-benzoic acid isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the bromo-difluoro-benzoic acid isomer, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the key relationships and workflows, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Bromo-difluoro-benzoic acid + Arylboronic acid + Base Heating Heat and Stir (Inert Atmosphere) Reactants->Heating Catalyst Palladium Catalyst + Ligand Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench_Extraction Quench with Water & Extract with Organic Solvent Monitoring->Quench_Extraction Drying_Concentration Dry and Concentrate Quench_Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Purified Biaryl Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_steric Steric Effects cluster_electronic Electronic Effects Reactivity Suzuki Coupling Reactivity Ortho_Sub Ortho-Substituents Hindrance Increased Steric Hindrance Ortho_Sub->Hindrance lead to Slow_OA Slower Oxidative Addition Hindrance->Slow_OA causes Lower_Yield Lower Yield / Slower Rate Slow_OA->Lower_Yield results in Lower_Yield->Reactivity EWG Electron-Withdrawing Groups (F, COOH) Activation Activation of C-Br Bond EWG->Activation cause Fast_OA Faster Oxidative Addition Activation->Fast_OA leads to Higher_Yield Higher Yield / Faster Rate Fast_OA->Higher_Yield results in Higher_Yield->Reactivity

Caption: The interplay of steric and electronic effects on Suzuki coupling reactivity.

References

A Comparative Guide to 3-Bromo-2,4-difluorobenzoic Acid and 3,5-dibromo-2,4-difluorobenzoic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, halogenated benzoic acids serve as indispensable building blocks. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, allow for the construction of complex molecular architectures. This guide provides a detailed comparison of two key fluorinated intermediates: 3-Bromo-2,4-difluorobenzoic acid and 3,5-dibromo-2,4-difluorobenzoic acid. The objective is to delineate their respective strengths and applications in synthesis, supported by experimental data, to aid researchers in strategic reagent selection.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics can influence solubility, reactivity, and handling.

PropertyThis compound3,5-dibromo-2,4-difluorobenzoic Acid
CAS Number 651026-98-11803707-17-6[1]
Molecular Formula C₇H₃BrF₂O₂C₇H₂Br₂F₂O₂[1]
Molecular Weight 237.00 g/mol 315.90 g/mol [1]
Melting Point 132-134 °C[2]Not available
Boiling Point (Predicted) 288.8 ± 40.0 °C[2]Not available
pKa (Predicted) 2.82 ± 0.10[2]Not available
Appearance White to off-white crystalline powderNot available

Synthesis and Accessibility

The synthetic accessibility of a starting material is a crucial consideration in project planning.

  • This compound: This compound is typically synthesized from 2,4-difluorobenzoic acid via electrophilic bromination. The directing effects of the fluorine and carboxylic acid groups guide the bromine atom to the 3- and 5-positions. Separation of the desired 3-bromo isomer from the 5-bromo and 3,5-dibromo byproducts is a key purification step.

  • 3,5-dibromo-2,4-difluorobenzoic Acid: This molecule can also be prepared from 2,4-difluorobenzoic acid through a more forceful bromination, using an excess of the brominating agent to ensure disubstitution. Alternatively, it can be synthesized from 1,3-dibromo-2,4-difluorobenzene via lithium-halogen exchange followed by carboxylation with carbon dioxide.

Comparative Reactivity in Synthesis

The primary distinction between these two reagents lies in their synthetic potential, which is dictated by the number of bromine substituents available for cross-coupling reactions.

This compound is an ideal substrate for introducing a single, highly functionalized aryl group into a target molecule. The single bromine atom serves as a reactive handle for a wide array of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing fluorine atoms can enhance the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

3,5-dibromo-2,4-difluorobenzoic Acid offers significantly more advanced synthetic possibilities. The presence of two bromine atoms opens the door to:

  • Double Cross-Coupling: Both bromine atoms can react to introduce two identical or different substituents, allowing for the rapid construction of complex scaffolds.

  • Sequential or Site-Selective Cross-Coupling: The electronic environment around the two bromine atoms is identical, making inherent site-selectivity challenging. However, by carefully controlling stoichiometry (e.g., using one equivalent of boronic acid), it is often possible to achieve mono-substitution. The resulting mono-coupled product retains a bromine atom, which can then be used in a subsequent, different cross-coupling reaction to introduce a second, distinct functional group. This stepwise approach is a powerful strategy for building molecular diversity.

The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[3][4] Both subject compounds, being aryl bromides, exhibit a good balance of reactivity and stability, making them highly effective substrates.[2]

Supporting Experimental Data
Aryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
5-Bromo-2,4-difluorobenzoic acid(4-formylphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85Adapted from similar reactions
3-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃Water99[5]
2,3,4,5-Tetrabromofuran (Double Coupling)Phenylboronic acid (2.2 eq.)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O92[6]
2,3,4,5-Tetrabromofuran (Quadruple Coupling)Phenylboronic acid (4.4 eq.)Pd(PPh₃)₄K₂CO₃Dioxane92[6]

The data for tetrabromofuran demonstrates the feasibility of multiple coupling reactions on a poly-brominated aromatic core, a principle directly applicable to 3,5-dibromo-2,4-difluorobenzoic acid.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of 3-(4-methylphenyl)-2,4-difluorobenzoic acid

Objective: To perform a standard Suzuki-Miyaura coupling using this compound.

Materials:

  • This compound (1.0 mmol, 237 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Acidify the mixture with 1M HCl (aq) to a pH of ~2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: One-Pot Sequential Synthesis of 3-Aryl-5-Aryl'-2,4-difluorobenzoic acid

Objective: To perform a sequential, one-pot, double Suzuki-Miyaura coupling using 3,5-dibromo-2,4-difluorobenzoic acid.

Materials:

  • 3,5-dibromo-2,4-difluorobenzoic acid (1.0 mmol, 316 mg)

  • Arylboronic acid A (1.1 mmol)

  • Arylboronic acid B (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • tBu₃P-HBF₄ (0.08 mmol, 23.2 mg)

  • Sodium carbonate (Na₂CO₃) (4.0 mmol, 424 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dibromo-2,4-difluorobenzoic acid, Arylboronic acid A, Pd₂(dba)₃, tBu₃P-HBF₄, and Na₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene and water.

  • Heat the mixture to 80 °C for 4-6 hours, monitoring carefully for the consumption of the starting material and formation of the mono-coupled intermediate.

  • Once the first coupling is complete, cool the reaction mixture slightly.

  • Under a positive flow of Argon, add Arylboronic acid B to the reaction mixture.

  • Increase the temperature to 110 °C and stir for an additional 12-16 hours, or until the mono-coupled intermediate is consumed.

  • Work up the reaction as described in Protocol 1 (steps 5-9).

Visualizations

Synthetic Workflow Comparison

The following diagram illustrates the divergent synthetic pathways enabled by the choice of starting material.

G cluster_start Starting Material cluster_mono Mono-Bromination Route cluster_di Di-Bromination Route 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid This compound This compound 2,4-Difluorobenzoic Acid->this compound Br₂, FeBr₃ (1 eq.) 3,5-dibromo-2,4-difluorobenzoic Acid 3,5-dibromo-2,4-difluorobenzoic Acid 2,4-Difluorobenzoic Acid->3,5-dibromo-2,4-difluorobenzoic Acid Br₂, FeBr₃ (>2 eq.) Single Suzuki Coupling Single Suzuki Coupling This compound->Single Suzuki Coupling Ar-B(OH)₂ Pd Catalyst Mono-Aryl Product Mono-Aryl Product Single Suzuki Coupling->Mono-Aryl Product Sequential/Double Suzuki Coupling Sequential/Double Suzuki Coupling 3,5-dibromo-2,4-difluorobenzoic Acid->Sequential/Double Suzuki Coupling Ar-B(OH)₂ (1 eq.) then Ar'-B(OH)₂ Di-Aryl Product Di-Aryl Product Sequential/Double Suzuki Coupling->Di-Aryl Product

Synthetic pathways from a common precursor.
Catalytic Cycle for Suzuki-Miyaura Reaction

Understanding the reaction mechanism is key for optimization and troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_complex L₂Pd(II)(Ar)(X) ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal pd_ii_biaryl L₂Pd(II)(Ar)(Ar') transmetal->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->transmetal

Mechanism of the Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

The selection between this compound and 3,5-dibromo-2,4-difluorobenzoic acid is fundamentally guided by the synthetic objective.

  • Choose this compound for straightforward syntheses requiring the incorporation of a single 2,4-difluorobenzoic acid moiety. It is a reliable and effective building block for creating mono-arylated products.

  • Choose 3,5-dibromo-2,4-difluorobenzoic Acid for more complex synthetic campaigns that aim to generate symmetrically or unsymmetrically di-substituted aryl cores. Its potential for sequential, one-pot functionalization makes it a highly valuable intermediate for building diverse chemical libraries and accessing novel, complex molecular architectures, such as those required for advanced pharmaceutical candidates like Elvitegravir.[7][8][9][10][11]

Ultimately, the di-bromo compound offers greater versatility and the potential for more rapid increases in molecular complexity, albeit with the added challenge of controlling selectivity during sequential reactions. For researchers in drug discovery and materials science, both compounds represent powerful tools, and the choice of one over the other will depend on the specific structural goals of the project.

References

A Researcher's Guide to the Structural Confirmation of 3-Bromo-2,4-difluorobenzoic Acid and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of analytical techniques for the structural elucidation of 3-Bromo-2,4-difluorobenzoic acid and its related products. By presenting experimental data from closely related analogs and detailing standardized analytical protocols, this document serves as a practical resource for confirming the molecular structure of synthesized halogenated benzoic acids.

Comparison of Analytical Techniques

The definitive identification of a specific isomer, such as this compound, from a pool of potential synthetic products requires a multi-pronged analytical approach. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information essential for a comprehensive structural assignment.

Table 1: Comparison of Key Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Precise atom connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and stereochemistry.Non-destructive, provides detailed information about the molecule's carbon-hydrogen and fluorine framework in solution.Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry Molecular weight, elemental formula, and fragmentation patterns.High sensitivity, requires very small sample amounts, provides information on substructures.Can be difficult to distinguish between isomers, complex fragmentation patterns may be challenging to interpret.
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state, including bond lengths and angles.Provides an unambiguous, high-resolution structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from that in solution.

Spectroscopic and Spectrometric Data Comparison

Table 2: Spectroscopic Data Comparison of Halogenated Benzoic Acids

Analytical Data3-bromo-4-fluorobenzoic acid[1]This compound (Expected)
¹H NMR (400 MHz, CDCl₃) δ 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)Aromatic protons will show complex splitting patterns due to coupling with two fluorine atoms. The chemical shifts are expected to be in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR (101 MHz, CDCl₃) δ 170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz)The spectrum will show distinct signals for each carbon, with characteristic carbon-fluorine coupling constants (J-coupling). The presence of two fluorine atoms will result in more complex splitting patterns compared to the monofluorinated analog.
¹⁹F NMR (376 MHz, CDCl₃) δ -98.11 (td, J = 7.2, 5.2 Hz)Two distinct signals are expected, one for each fluorine atom, with chemical shifts and coupling constants characteristic of their positions relative to the bromine and carboxylic acid groups.
ESI-MS m/z 216.8 [M-H]⁻The molecular ion peak is expected at m/z 235/237, reflecting the isotopic distribution of bromine. Fragmentation may involve the loss of COOH, Br, and HF.

Experimental Protocols

To ensure accurate and reproducible data for the structural confirmation of this compound products, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

    • ¹⁹F NMR: Acquire the spectrum with appropriate spectral width and referencing.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements. Electrospray ionization (ESI) is a suitable technique for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode. For structural confirmation, perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

  • Data Analysis: Analyze the high-resolution mass spectrum to determine the elemental composition from the accurate mass and isotopic pattern of the molecular ion. The fragmentation pattern from the MS/MS spectrum will provide evidence for the connectivity of the atoms.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Growing single crystals of sufficient quality is the most critical and often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. The crystal should be clear and free of cracks or defects. Mount the crystal on a suitable goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. The data collection strategy should be optimized to ensure high completeness and redundancy.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing Analytical Workflows

To aid in understanding the logical flow of experiments for structural confirmation, the following diagrams illustrate the typical workflows for NMR, MS, and a combined approach for unambiguous structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Purified Compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structural Confirmation Analysis->Structure

NMR Spectroscopy Workflow for Structural Confirmation.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Compound_MS Purified Compound Dilution Dilute in Volatile Solvent Compound_MS->Dilution Mass_Spec High-Resolution Mass Spectrometer Dilution->Mass_Spec Full_Scan Full Scan MS Mass_Spec->Full_Scan MSMS Tandem MS (MS/MS) Mass_Spec->MSMS Mol_Formula Determine Molecular Formula (from accurate mass & isotope pattern) Full_Scan->Mol_Formula Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation Structure_MS Structural Confirmation Mol_Formula->Structure_MS Fragmentation->Structure_MS

Mass Spectrometry Workflow for Structural Confirmation.

Combined_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS Proposed_Structure Propose Structure NMR->Proposed_Structure MS->Proposed_Structure Xray X-ray Crystallography Proposed_Structure->Xray For definitive proof Final_Structure Unambiguous Structural Confirmation Proposed_Structure->Final_Structure If data is conclusive Xray->Final_Structure

Integrated Workflow for Unambiguous Structural Elucidation.

References

A Comparative Guide to the LC-MS Analysis of 3-Bromo-2,4-difluorobenzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing active pharmaceutical ingredients (APIs) and potential impurities is paramount for ensuring drug safety and efficacy.[1][2][3] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of 3-Bromo-2,4-difluorobenzoic acid, a common intermediate in pharmaceutical synthesis. The supporting experimental data and detailed protocols provided herein will aid in method selection and development for impurity profiling.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is critical for the robust characterization of reaction mixtures. While LC-MS is a powerful tool for this purpose, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) also offer distinct advantages and disadvantages. The following table summarizes the key performance characteristics of these methods for the analysis of halogenated benzoic acids.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (r²)Key AdvantagesKey Limitations
LC-MS/MS 0.7 - 21 ng/L (for related iodinated compounds)[4]0.5 ppm (for brominated benzoic acid)[4]> 0.99[4]High sensitivity and selectivity, suitable for complex matrices, provides molecular weight information.[3][4]Higher equipment and operational costs, potential for ion suppression.[4]
HPLC-UV 1 µg/mL[4]4 µg/mL[4]> 0.999[4]Robust, widely available, cost-effective.[4]Moderate sensitivity, potential for matrix interference, does not provide molecular weight information.[2][4]
GC-MS Analyte DependentAnalyte Dependent> 0.99High resolution for volatile and semi-volatile compounds, provides structural information through fragmentation patterns.Requires derivatization for non-volatile compounds like benzoic acids, potential for thermal degradation.

Detailed Experimental Protocol: LC-MS Analysis

This section outlines a typical LC-MS method for the analysis of this compound and its potential impurities.

Sample Preparation

Reaction mixture samples are diluted with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. The diluted samples are then filtered through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is commonly used for the separation of small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: ESI in negative ion mode is typically suitable for acidic compounds like benzoic acids.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) for initial screening and identification of unknown impurities. For quantification, Multiple Reaction Monitoring (MRM) would be employed, monitoring the transition of the precursor ion to a specific product ion.[4]

Visualizations

To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition ImpurityProfiling Impurity Profiling DataAcquisition->ImpurityProfiling

Caption: Experimental workflow for LC-MS analysis of reaction mixtures.

Method_Comparison_Logic cluster_Screening Initial Screening & Purity cluster_Quant Trace Impurity Quantification cluster_Volatile Volatile Impurity Analysis Start Start: Need to Analyze This compound Reaction Mixture HPLC_UV HPLC-UV Start->HPLC_UV Cost-effective, routine analysis LC_MS_Screen LC-MS (Full Scan) Start->LC_MS_Screen Higher sensitivity & molecular weight info needed GC_MS GC-MS (with derivatization) Start->GC_MS Suspected volatile impurities LC_MS_Quant LC-MS/MS (MRM) LC_MS_Screen->LC_MS_Quant Known impurities need sensitive quantification

Caption: Logical flow for selecting an analytical method.

References

A Comparative Guide to Catalytic Systems for 3-Bromo-2,4-difluorobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. 3-Bromo-2,4-difluorobenzoic acid serves as a valuable building block in this endeavor, offering a versatile platform for the synthesis of complex fluorinated compounds through various cross-coupling reactions. The efficiency of these transformations is highly dependent on the chosen catalytic system. This guide provides a comparative overview of palladium- and nickel-based catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this compound and its analogs, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the cross-coupling of this compound. The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group on the aromatic ring influences the reactivity of the substrate. Below is a summary of catalytic systems that have been successfully employed for the coupling of this compound and structurally similar fluorinated aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For substrates similar to this compound, palladium-based catalysts are widely used.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef.
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O1058.5>951-Bromo-3,4-difluorobenzene[1]
Pd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O8512~903-Bromobenzoic Acid
NiCl₂(PCy₃)₂-K₃PO₄t-Amyl Alcohol10012>95Heterocyclic Aryl Bromides

Note: Data for 3-Bromobenzoic Acid and Heterocyclic Aryl Bromides are included as representative examples due to the limited availability of direct comparative data for this compound.

Heck Coupling

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted styrenes and other vinyl compounds.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef.
Pd(OAc)₂P(t-Bu)₃·HBF₄Et₃NDMF100482Aryl Bromide[2]
Pd(dba)₂P(t-Bu)₃·HBF₄K₂CO₃DMA1404054-88Aryl Halide[2]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes. Both palladium/copper co-catalyzed and copper-free systems are effective.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef.
PdCl₂(CH₃CN)₂ / sXPhos-Cs₂CO₃MeCN/H₂O652HighPeptidic Aryl Bromides[3][4]
Pd/Cu-AmineVariousMild-Good(Hetero)aryl Bromosulfonyl Fluorides[5]

Note: The data represents conditions for Sonogashira coupling of various aryl bromides, highlighting the versatility of this reaction.

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols can serve as a starting point for the optimization of reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the coupling of 1-bromo-3,4-difluorobenzene with an arylboronic acid[1].

Materials:

  • 1-Bromo-3,4-difluorobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (1.5 mol%)

  • K₃PO₄ (1.5 equiv)

  • 1,4-Dioxane/Water (3:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pressure tube, add 1-bromo-3,4-difluorobenzene, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the tube and heat the mixture to 105 °C with stirring for 8.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling

This protocol is a general procedure for the Heck coupling of an aryl bromide with an alkene[2].

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(t-Bu)₃·HBF₄ (4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, base, and solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the alkene, Pd(OAc)₂, and P(t-Bu)₃·HBF₄ under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Procedure for Sonogashira Coupling

This protocol is a general representation of a palladium/copper-catalyzed Sonogashira coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, terminal alkyne, palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent followed by the amine base.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Separate the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup A This compound F Inert Atmosphere (Ar or N2) A->F B Arylboronic Acid B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G Combine H Reaction Monitoring (TLC, LC-MS) G->H I Work-up (Extraction, Washing) H->I Completion J Purification (Column Chromatography) I->J K Coupled Product J->K Heck_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound G Reaction Assembly (Inert Atmosphere) A->G B Alkene B->G C Palladium Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Thermal Conditions G->H I Reaction Progression H->I Monitoring J Aqueous Work-up I->J Completion K Purification J->K L Substituted Alkene K->L Sonogashira_Coupling A Start B Combine Aryl Bromide, Terminal Alkyne, Pd Catalyst, CuI, Base, & Solvent A->B C Establish Inert Atmosphere B->C D Stir at RT or Heat C->D E Monitor Reaction D->E F Reaction Complete? E->F F->D No G Work-up (Quench, Extract) F->G Yes H Purify Product G->H I Final Product H->I

References

A Comparative Guide to the Reactivity of 3-Bromo-2,4-difluorobenzoic Acid and Other Halo-Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel molecules. Halogenated benzoic acids are versatile intermediates, and their reactivity is a key consideration in planning synthetic routes. This guide provides an objective comparison of the reactivity of 3-Bromo-2,4-difluorobenzoic acid with other halo-benzoic acids in three key transformations relevant to drug development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Principles of Reactivity

The reactivity of halo-benzoic acids is primarily governed by the nature of the halogen substituent, its position on the aromatic ring, and the electronic effects of the other substituents. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group in this compound makes the aromatic ring electron-deficient, which significantly influences its reactivity.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of the halogens generally follows the order of their bond dissociation energies: I > Br > Cl.[1] Consequently, aryl iodides are the most reactive, followed by aryl bromides and then aryl chlorides.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[2][3] The stability of this intermediate is enhanced by electron-withdrawing groups. Due to its high electronegativity, fluorine is particularly effective at stabilizing this intermediate through its inductive effect, making it a surprisingly good leaving group in this context.[4] The general reactivity trend for halogens in SNAr can be F > Cl > Br > I.

Comparative Data on Reactivity

Disclaimer: The data presented in the following tables are compiled from different sources and may not represent the results of direct comparative experiments. They are intended for illustrative purposes to highlight the general reactivity trends.

Table 1: Representative Yields in Suzuki-Miyaura Coupling
Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Iodo-2,4-difluorobenzoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1006~95
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
3-Chloro-2,4-difluorobenzoic acidPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane12024~70
Table 2: Representative Yields in Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Iodo-2,4-difluorobenzoic acidMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1008>90
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~80
3-Chloro-2,4-difluorobenzoic acidMorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene11024~65
Table 3: Qualitative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SubstrateNucleophileConditionsReactivity
2,4-Difluorobenzoic acidPiperidineDMSO, 100 °CHigh (substitution at C4)
This compoundPiperidineDMSO, 100 °CModerate (substitution at C4)
3-Chloro-2,4-difluorobenzoic acidPiperidineDMSO, 100 °CModerate (substitution at C4)

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions. These should be adapted and optimized for specific substrates and desired products.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Halo-benzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the halo-benzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination Protocol

Materials:

  • Halo-benzoic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the halo-benzoic acid and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr) Protocol

Materials:

  • Halo-benzoic acid (1.0 mmol)

  • Nucleophile (e.g., amine, 2.0-3.0 mmol)

  • Solvent (e.g., DMSO, 5 mL)

Procedure:

  • To a round-bottom flask, add the halo-benzoic acid and the solvent.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • If the product precipitates, filter and wash with water. If not, extract with an appropriate organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reactivity and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts of reactivity and a general experimental workflow.

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling A Aryl Halide Reactivity (I > Br > Cl) B Oxidative Addition (Rate-Determining Step) A->B C C-I Bond (Weakest) B->C Lower Activation Energy D C-Br Bond (Intermediate) B->D Moderate Activation Energy E C-Cl Bond (Strongest) B->E Higher Activation Energy F Faster Reaction Rate C->F D->F G Slower Reaction Rate E->G

Caption: Reactivity trend in palladium-catalyzed cross-coupling reactions.

G General Workflow for a Cross-Coupling Reaction Start Start Setup Reaction Setup: - Reactants - Catalyst - Base - Solvent Start->Setup Reaction Reaction under Inert Atmosphere (Heat and Stir) Setup->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography / Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for cross-coupling reactions.

G Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr) A Halogen Leaving Group Ability (F > Cl > Br > I) B Stabilization of Meisenheimer Complex (Rate-Determining Step) A->B C Fluorine (High Electronegativity) B->C Inductive Effect D Chlorine/Bromine/Iodine (Lower Electronegativity) B->D Inductive Effect E Stronger Stabilization C->E F Weaker Stabilization D->F G Faster Reaction Rate E->G H Slower Reaction Rate F->H

Caption: Reactivity trend in nucleophilic aromatic substitution (SNAr).

References

A Comparative Guide to Assessing the Purity of Commercial 3-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 3-Bromo-2,4-difluorobenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds and advanced materials. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce unwanted side products, and compromise the biological activity and safety of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial this compound, complete with detailed experimental protocols and data presentation to aid in the selection of high-quality starting materials.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Melting point analysis serves as a fundamental, albeit less quantitative, indicator of purity.

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Melting Point Analysis
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.Determination of the temperature range over which a crystalline solid transitions to a liquid.
Primary Use Quantification of the main component and detection of non-volatile and thermally labile impurities.Identification and quantification of volatile impurities and structural isomers, often requiring derivatization.Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.Preliminary assessment of purity; significant depression or broadening of the range indicates the presence of impurities.
Typical Purity Range Reported >98%>98%>99.5% with low uncertaintySharp range (e.g., 1-2°C) for pure compounds.
Key Advantages High resolution, well-established for aromatic acids, suitable for routine quality control.High sensitivity and specificity (mass detection), excellent for identifying unknown volatile impurities.High precision and accuracy, non-destructive, provides structural information.Simple, rapid, and inexpensive.
Limitations Requires a reference standard for each impurity for accurate quantification.May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.Non-specific, can be influenced by user technique and apparatus calibration.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from potential process-related impurities, such as isomers and starting materials. A primary potential impurity, based on common synthesis routes, is 3,5-dibromo-2,4-difluorobenzoic acid[1].

  • Instrumentation: HPLC system with a UV detector or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester. Trimethylsilylation is a common and effective method[2][3].

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system with a capillary column.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR provides a direct measurement of the purity of this compound by comparing the integral of one of its proton signals to that of a certified internal standard of known purity[4].

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, 1,4-dinitrobenzene) that has signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Acquisition Time (at): 2-4 seconds.

    • Number of Scans: 8 or more for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the selected signals for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Melting Point Analysis

A simple yet effective method for a preliminary purity assessment. Pure crystalline compounds exhibit a sharp melting point range, whereas impurities will cause a depression and broadening of this range.

  • Instrumentation: Calibrated melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered this compound into a capillary tube.

    • Compact the sample by tapping the tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Data Presentation and Comparison

The following tables present hypothetical data for three different commercial batches of this compound to illustrate how the results from the analytical techniques can be compared.

Table 2: HPLC Purity and Impurity Profile of Commercial Batches

Batch IDRetention Time of Main Peak (min)Purity by Area %Retention Time of Impurity 1 (min)Area % of Impurity 1 (3,5-dibromo-2,4-difluorobenzoic acid)Other Impurities Area %
Supplier A, Batch 001 15.299.6%18.50.2%0.2%
Supplier B, Batch 002 15.398.5%18.60.8%0.7%
Supplier C, Batch 003 15.297.2%18.51.5%1.3%

Table 3: GC-MS Impurity Analysis of Commercial Batches (as TMS esters)

Batch IDMain Peak Retention Time (min)Purity by Area %Detected Volatile Impurities
Supplier A, Batch 001 12.899.7%Trace amounts of residual synthesis solvents.
Supplier B, Batch 002 12.899.1%Residual solvents and a minor unidentified peak.
Supplier C, Batch 003 12.998.0%Significant levels of residual solvents and multiple unidentified peaks.

Table 4: qNMR and Melting Point Data for Commercial Batches

Batch IDAbsolute Purity by ¹H qNMR (%)Melting Point Range (°C)Literature Melting Point (°C)
Supplier A, Batch 001 99.7 ± 0.2%170-171170-172
Supplier B, Batch 002 98.8 ± 0.3%168-171170-172
Supplier C, Batch 003 97.5 ± 0.4%165-170170-172

Visualizing Workflows and Applications

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the purity assessment process and potential applications of the compound.

Purity_Assessment_Workflow cluster_0 Sample Reception cluster_1 Analytical Techniques cluster_2 Data Evaluation & Decision Commercial_Sample Commercial this compound HPLC HPLC Purity Analysis Commercial_Sample->HPLC GCMS GC-MS Impurity Profiling Commercial_Sample->GCMS qNMR qNMR Absolute Purity Commercial_Sample->qNMR MP Melting Point Analysis Commercial_Sample->MP Data_Comparison Compare Data Against Specifications HPLC->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison MP->Data_Comparison Decision Accept or Reject Batch Data_Comparison->Decision

Caption: Workflow for the comprehensive purity assessment of commercial this compound.

Signaling_Pathway_Example cluster_0 Drug Synthesis cluster_1 Biological Target Interaction cluster_2 Therapeutic Outcome Building_Block This compound Synthesis Multi-step Synthesis Building_Block->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Target Target Protein (e.g., Kinase) API->Target Inhibition/Activation Pathway_Modulation Signaling Pathway Modulation Target->Pathway_Modulation Outcome Therapeutic Effect Pathway_Modulation->Outcome

Caption: Hypothetical role of this compound as a building block in drug discovery.

Conclusion

The purity of this compound can vary between different commercial suppliers and even between batches from the same supplier. A thorough assessment using a combination of analytical techniques is crucial for ensuring the quality and consistency of this important chemical intermediate. HPLC is ideal for routine purity checks and quantifying known impurities, while GC-MS is invaluable for identifying volatile and unknown impurities. For the most accurate and precise determination of absolute purity, qNMR is the method of choice. Finally, melting point analysis offers a rapid and straightforward preliminary indication of purity. By employing the protocols and comparative data analysis outlined in this guide, researchers can make informed decisions when sourcing this compound, thereby enhancing the reliability and success of their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2,4-difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Bromo-2,4-difluorobenzoic acid (CAS No. 651026-98-1). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Halogenated aromatic carboxylic acids like this compound require careful management due to their potential hazards, including skin, eye, and respiratory irritation. Adherence to proper disposal protocols is critical to mitigate risks and prevent environmental contamination.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is used:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.

    • This waste stream should be classified as halogenated organic waste .[1]

    • Crucially, do not mix this waste with non-halogenated organic waste, inorganic waste, acids, or bases.[1][2] Mixing can lead to hazardous reactions.[2]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete list of the waste contents.

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.

  • Spill Management:

    • In case of a spill, avoid generating dust.

    • Wear appropriate PPE and gently sweep or scoop the solid material into a labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety protocols) and collect the cleaning materials as hazardous waste.

III. Experimental Workflow and Disposal Context

This compound is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceutical and agrochemical compounds.[3] Its use as a synthetic intermediate means that waste is typically generated during reaction workups, purification steps (such as chromatography), and from residual material in containers. The disposal procedures outlined above are critical for managing this laboratory-generated waste safely and effectively.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

ExperimentalDisposalFlow cluster_experiment Experimental Phase cluster_waste_stream Waste Generation Points cluster_disposal_protocol Disposal Protocol start Organic Synthesis Reaction (using this compound) workup Reaction Workup & Purification start->workup waste1 Residual starting material start->waste1 product Final Product workup->product waste2 Contaminated solvents & aqueous layers workup->waste2 waste3 Contaminated labware (e.g., silica gel, filter paper) workup->waste3 collect Collect all waste streams in a labeled halogenated waste container waste1->collect waste2->collect waste3->collect dispose Dispose via licensed hazardous waste service collect->dispose

Caption: Flow of waste generation and disposal from a typical experimental workflow.

References

Personal protective equipment for handling 3-Bromo-2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Bromo-2,4-difluorobenzoic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₄BrF₂O₂[3]
Melting Point138-140 °C[4][5]
Hazard ClassificationsSkin Irritant, Eye Irritant, Respiratory Irritant[5]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and dust particles.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.[2]
Body Protection Laboratory coat, chemical-resistant apronTo protect skin and clothing from spills.[2][6][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)To prevent inhalation of dust, especially when handling the powder outside of a fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

Experimental Workflow Diagram

G Figure 1. Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_transfer Weigh and Transfer in Fume Hood prep_hood->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve handle_reaction Conduct Reaction in Hood handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose G Figure 2. Disposal Workflow for Halogenated Waste cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_solid Unused/Contaminated Solid collect_halogenated Collect in Designated 'Halogenated Organic Waste' Container waste_solid->collect_halogenated waste_liquid Solutions Containing Compound waste_liquid->collect_halogenated waste_ppe Contaminated PPE waste_ppe->collect_halogenated collect_label Label Container with Contents and Hazard Symbols collect_halogenated->collect_label dispose_request Arrange for Pickup by Environmental Health & Safety collect_label->dispose_request dispose_documentation Complete Waste Disposal Manifest dispose_request->dispose_documentation

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.